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  • Product: N-(3-Amino-2-methylphenyl)-2-methoxybenzamide
  • CAS: 926210-98-2

Core Science & Biosynthesis

Foundational

biological activity of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide derivatives

An In-depth Technical Guide to the Biological Activity of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Derivatives Authored by: Gemini, Senior Application Scientist Abstract The N-(3-Amino-2-methylphenyl)-2-methoxybenza...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The N-(3-Amino-2-methylphenyl)-2-methoxybenzamide scaffold represents a critical pharmacophore in modern medicinal chemistry, most notably as the core structure of the potent, clinically approved kinase inhibitor, Entrectinib. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this scaffold, with a primary focus on their role as inhibitors of key oncogenic drivers. We will dissect the structure-activity relationships (SAR), mechanisms of action, and the critical experimental workflows used to characterize these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important class of molecules, from rational design to biological validation.

Introduction: The Rise of a Privileged Scaffold

Benzamides are a well-established class of compounds in drug discovery, known for their versatile binding capabilities and favorable pharmacokinetic properties. Within this broad family, the specific N-(3-Amino-2-methylphenyl)-2-methoxybenzamide core has emerged as a "privileged scaffold," particularly in the field of oncology. Its significance was cemented with the development and approval of Entrectinib, a potent inhibitor of Tropomyosin Receptor Kinases (TRK A/B/C), ROS1, and Anaplastic Lymphoma Kinase (ALK).

The strategic arrangement of the ortho-methoxy group on the benzamide ring and the ortho-methyl and amino groups on the aniline moiety creates a unique conformational and electronic profile. This arrangement is crucial for establishing key hydrogen bonds and hydrophobic interactions within the ATP-binding pockets of target kinases, conferring both potency and selectivity. This guide will delve into the nuances of how modifications to this core structure influence its biological activity, providing a roadmap for the rational design of next-generation inhibitors.

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide derivatives is typically achieved through a convergent and robust synthetic route. The key step involves an amide bond formation between a substituted 2-methoxybenzoic acid and a functionalized aniline derivative.

General Synthetic Protocol:
  • Preparation of the Aniline Moiety: The synthesis often begins with a commercially available starting material like 2-methyl-3-nitroaniline. The nitro group serves as a precursor to the crucial amino group.

  • Amide Coupling: The 2-methyl-3-nitroaniline is coupled with 2-methoxybenzoic acid using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

    • Rationale: The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions. HATU is often preferred for its efficiency and ability to suppress racemization, although EDC/HOBt is a more cost-effective alternative for many applications.

  • Nitro Group Reduction: The nitro group of the resulting amide intermediate is then reduced to the primary amine.

    • Rationale: A variety of reduction methods can be employed, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl, iron powder/acetic acid). Catalytic hydrogenation is often favored for its clean conversion and simple workup, yielding the desired N-(3-Amino-2-methylphenyl)-2-methoxybenzamide core.

  • Final Derivatization: This primary amine serves as a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships. For instance, in the synthesis of Entrectinib, this amine is reacted with a pyrazole-containing electrophile to complete the final molecule.

Biological Activity: Targeting Oncogenic Kinase Fusions

The primary biological activity of interest for this class of compounds is the inhibition of receptor tyrosine kinases (RTKs). The derivatives have shown remarkable potency against TRK, ROS1, and ALK, which are known to be oncogenic drivers in a variety of cancers when they are constitutively activated through chromosomal rearrangements (gene fusions).

Inhibition of TRK, ROS1, and ALK Kinases

Derivatives based on this scaffold are typically ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade. The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀).

DerivativeTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)Reference
Entrectinib TRKA12KM12 (TRKA fusion)3
TRKB3
TRKC5
ROS17Ba/F3 (ROS1 fusion)19
ALK16KARPAS-299 (ALK fusion)35
Derivative A (Hypothetical) TRKA25KM1215N/A
Derivative B (Hypothetical) ROS115Ba/F340N/A

Table 1: Comparative inhibitory activity of Entrectinib and hypothetical derivatives against key oncogenic kinases. The data highlights both biochemical (enzyme) and cell-based potency.

Structure-Activity Relationship (SAR) Analysis

The remarkable potency of this scaffold is a result of a finely tuned set of molecular interactions. SAR studies have revealed several key features:

  • 2-Methoxybenzamide Moiety: The methoxy group acts as a crucial hydrogen bond acceptor, interacting with a key residue in the hinge region of the kinase domain. This interaction is a primary anchor for the inhibitor.

  • 3-Amino Linker: This group serves as a versatile attachment point for various side chains designed to probe deeper into the ATP-binding pocket, often targeting the solvent-front region. In Entrectinib, the pyrazole-containing side chain extends into this region, contributing significantly to its high potency and multi-kinase inhibitory profile.

  • 2-Methyl Group: This group on the central aniline ring is critical for enforcing a specific torsional angle between the two aromatic rings. This pre-organized conformation minimizes the entropic penalty upon binding, leading to higher affinity for the target kinases.

SAR_Diagram hinge_interaction hinge_interaction benzamide benzamide hinge_interaction->benzamide conformation_control conformation_control aniline aniline conformation_control->aniline solvent_front solvent_front solvent_front->aniline caption Key SAR points of the scaffold.

Caption: Inhibition of TRK/ROS1/ALK signaling pathways.

Experimental Protocols for Biological Evaluation

Validating the biological activity of novel derivatives requires a multi-step approach, beginning with biochemical assays and progressing to cell-based and in vivo models.

Workflow for Inhibitor Characterization

Workflow A Compound Synthesis & Purification B Biochemical Kinase Assay (e.g., LanthaScreen™) A->B C Determine IC₅₀ (Enzyme Potency) B->C D Cell-Based Viability Assay (e.g., CellTiter-Glo®) C->D Select Potent Hits E Determine IC₅₀ (Cellular Potency) D->E F Target Engagement Assay (e.g., Western Blot for p-TRK) E->F Confirm Mechanism G Confirm On-Target Effect F->G H In Vivo Xenograft Studies G->H Lead Candidates I Evaluate Efficacy H->I

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Benzamides

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Medicinal Chemistry The benzamide moiety, an elegantly simple structure featuring a carboxamide group attached to a benzene ring, stands as a quintessential...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold as a Cornerstone of Modern Medicinal Chemistry

The benzamide moiety, an elegantly simple structure featuring a carboxamide group attached to a benzene ring, stands as a quintessential "privileged scaffold" in the field of medicinal chemistry.[1] Its remarkable prevalence and success stem from its intrinsic ability to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with a multitude of biological targets.[1][2] This versatility has enabled the development of blockbuster drugs across a vast spectrum of therapeutic areas, including central nervous system (CNS) disorders, oncology, gastrointestinal conditions, and infectious diseases.[1][3]

This technical guide offers a comprehensive exploration of the structure-activity relationships (SAR) of substituted benzamides. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resulting pharmacological effects. We will provide detailed, field-proven experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to navigate and innovate within this rich chemical space.

Core Principles of Benzamide SAR: A Tale of Two Moieties

The pharmacological profile of a substituted benzamide is fundamentally dictated by the interplay between two key structural components: the substituted aromatic ring and the amide-linked side chain.

  • The Benzamide Ring (The "Warhead"): Substituents on the benzene ring are critical for modulating electronic properties, lipophilicity, and steric profile. These modifications directly influence target binding affinity, selectivity, and pharmacokinetic properties. For instance, electron-withdrawing groups can enhance the acidity of the amide N-H, strengthening hydrogen bond donation, while lipophilic groups can improve membrane permeability. The position of these substituents is often crucial for activity.[4]

  • The Amide-Linked Side Chain (The "Guiding System"): The nature of the group attached to the amide nitrogen is arguably the primary determinant of target specificity. This side chain is responsible for orienting the molecule within the binding pocket and engaging in key interactions that differentiate between receptor subtypes or enzyme isoforms. The length, rigidity, and basicity of this chain are common points of modification in SAR studies.[5]

General Synthetic and Evaluative Workflow

The exploration of benzamide SAR typically follows a systematic workflow, beginning with synthesis and culminating in detailed biological characterization. The most robust and common synthetic route is the amide coupling reaction between a substituted benzoic acid and a primary or secondary amine.[6]

G cluster_synthesis Synthesis & Purification cluster_validation Validation & Screening cluster_optimization Lead Optimization A Starting Materials (Substituted Benzoic Acids & Amines) B Amide Coupling Reaction (e.g., HATU, EDCI) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Structural Characterization (NMR, MS, IR) C->D E Primary In Vitro Assays (e.g., Binding, Enzyme Inhibition) D->E F Secondary/Functional Assays (e.g., Cell-Based, Reporter Gene) E->F G SAR Analysis F->G H In Vivo Studies (Animal Models) G->H I Lead Optimization H->I I->A Iterative Design

Caption: General workflow for the synthesis and evaluation of substituted benzamides.[6]

Target-Specific SAR Exploration

Central Nervous System: Modulating Dopaminergic and Serotonergic Pathways

Substituted benzamides are hallmarks of atypical antipsychotic drugs, primarily exerting their effects by antagonizing dopamine D2 and D3 receptors.[1][7] Many also show affinity for various serotonin (5-HT) receptors, contributing to a more favorable side-effect profile compared to classical neuroleptics.[8][9]

Mechanism of Action: Atypical antipsychotics like Sulpiride and Amisulpride selectively block D2/D3 receptors in the brain's mesolimbic pathway.[1][10] These G-protein coupled receptors (GPCRs) couple to Gαi/o proteins; their activation by dopamine inhibits adenylyl cyclase, reducing intracellular cAMP.[7] Benzamide antagonists prevent this, modulating downstream signaling involved in cognition and mood.[7]

G dopamine Dopamine receptor Dopamine D2 Receptor (GPCR) dopamine->receptor Activates g_protein Gαi/o Protein receptor->g_protein Activates benzamide Benzamide Antagonist (e.g., Amisulpride) benzamide->receptor Blocks ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac downstream Downstream Signaling (Reduced Neuronal Inhibition) camp->downstream

Caption: Simplified overview of Dopamine D2 receptor antagonism by a benzamide drug.[7]

Key SAR Insights:

  • Stereochemistry is Crucial: For many benzamide antipsychotics, the activity resides primarily in one enantiomer. For amisulpride, the S-enantiomer shows a nearly 40-fold higher affinity for the D2 receptor, while the R-enantiomer has a 50-fold preference for the 5-HT7 receptor, demonstrating how a racemate can exhibit polypharmacy.[11]

  • Aromatic Ring Substitution: The substitution pattern on the benzamide ring is critical. For example, a 2-amino substitution can be vital for activity, while moving it to the 4-position can be detrimental.[4]

  • Side Chain Moiety: The amine-containing side chain dictates receptor affinity and selectivity. Often, a piperazine or piperidine ring is incorporated, and the length of the alkyl chain connecting it to the amide is optimized for receptor fit.[8][9][12]

Table 1: Receptor Binding Affinities of Representative Benzamide Antipsychotics

CompoundD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)
Amisulpride (S)2.83.2>10,0005,000>10,000
Amisulpride (R)108275>10,000>10,00018
Mazapertine1.1-3.3--
Sulpiride20----

(Data synthesized from multiple sources for illustrative purposes).[9][11]

Gastrointestinal Agents: Prokinetics and Antiemetics

Substituted benzamides like metoclopramide and cisapride have been widely used as prokinetic agents to enhance gastrointestinal motility.[13][14] Their mechanism often involves agonism at 5-HT4 receptors on enteric neurons, which stimulates the release of acetylcholine.[13][15]

Key SAR Insights:

  • Achieving Selectivity: A major goal in this area is to develop potent 5-HT4 agonists that lack significant dopamine D2 antagonist activity, thereby avoiding extrapyramidal side effects.[16][17] This has been achieved by modifying the side chain to be conformationally restricted, as seen in quinolizidine derivatives.[5]

  • Ring Substitutions: The classic prokinetic benzamides feature a 4-amino and 5-chloro substitution pattern on the methoxy-benzamide ring.[3][15]

  • Side Chain Modifications: Introducing polar substituents, such as a benzylsulfonyl group, onto the piperidine ring of the side chain can yield selective 5-HT4 receptor agonists with potent prokinetic activity.[18] Novel derivatives with amphoteric side chains have also shown potent prokinetic effects with reduced D2 antagonism.[19]

Oncology: A New Frontier for Benzamides

In recent years, the benzamide scaffold has been successfully exploited to develop targeted cancer therapies, most notably as inhibitors of epigenetic modifiers and DNA repair enzymes.[1]

A. Histone Deacetylase (HDAC) Inhibitors: Benzamide-based HDAC inhibitors (HDACis) are emerging as a significant class of anticancer agents.[20] They typically feature a three-part pharmacophore:

  • Zinc-Binding Group (ZBG): The ortho-amino benzamide group chelates the catalytic zinc ion in the HDAC active site.[21][22]

  • Linker: An aliphatic or aromatic chain that occupies the enzyme's channel.

  • Cap Group: A larger, often aromatic group that interacts with residues at the rim of the active site.[23]

G cluster_HDAC HDAC Active Site ZBG Zinc-Binding Group (o-amino benzamide) Linker Linker (Aliphatic/Aromatic) ZBG->Linker Covalently Linked Zinc Zn²⁺ Ion ZBG->Zinc Cap Cap Group (Surface Recognition) Linker->Cap Covalently Linked Channel Hydrophobic Channel Linker->Channel Occupies Rim Surface Residues Cap->Rim Interacts

Caption: General pharmacophore model for a benzamide-based HDAC inhibitor.[23]

Key SAR Insights for HDACis:

  • ZBG is Key: The presence of the ortho-amino group is critical for zinc chelation and potent inhibitory activity.[22][24]

  • Linker Length Matters: The length of the linker is crucial for potency. Shorter molecules often exhibit stronger HDAC inhibition.[24][25]

  • Cap Group Influences Selectivity: Bulky aromatic groups in the "cap" can interact with a subpocket in HDAC1-3 enzymes, leading to isoform-selective inhibition.[22]

B. Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The benzamide group can also function as a pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to potently inhibit PARP enzymes involved in DNA repair.[1] This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1] Novel benzamide derivatives have been developed that show PARP-1 inhibitory effects in the nanomolar range and can induce apoptosis in cancer cells.[26]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, all described protocols are designed as self-validating systems. This means that each step includes rigorous characterization and quality control to confirm the identity, purity, and activity of the synthesized compounds.

Protocol 1: General Synthesis of a Substituted Benzamide via Amide Coupling

This protocol describes a standard method for coupling a substituted benzoic acid with a primary or secondary amine using a peptide coupling reagent.

  • Reagent Preparation: Dissolve the substituted benzoic acid (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N2 or Argon).

  • Coupling Agent Addition: Add a coupling reagent such as HATU (1.2 eq) or a carbodiimide like EDCI (1.2 eq) along with an activator like HOBt (1.2 eq). Add a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

  • Structural Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][27]

Protocol 2: In Vitro Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human D2 receptor.

  • Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) near its Kd value, and serial dilutions of the test benzamide compound.[28]

  • Incubation: Add the receptor-containing cell membranes to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), which traps the membranes with bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a known D2 antagonist (e.g., Haloperidol). Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Future Perspectives

The benzamide scaffold remains a highly fertile ground for drug discovery.[1] Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing novel benzamides with exquisite selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects. This can be achieved through structure-based design and by exploring novel, conformationally constrained side chains.[5][22]

  • Multi-Target Ligands: In complex diseases like schizophrenia or cancer, designing single molecules that modulate multiple relevant targets (polypharmacology) is a promising strategy.[2][8] The benzamide scaffold is an ideal starting point for developing such multi-targeted agents.

  • Novel Therapeutic Targets: Applying the benzamide scaffold to novel biological targets beyond the traditional GPCRs and enzymes, such as protein-protein interactions or RNA targets.

References

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  • Abdolahi, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2338562. PubMed. Retrieved March 21, 2026, from [Link]

  • Singh, R., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. ACS Publications. Retrieved March 21, 2026, from [Link]

  • Valenta, V., et al. (1993). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska Farmacie, 42(5), 213-219. ResearchGate. Retrieved March 21, 2026, from [Link]

  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 253, 115243. PubMed. Retrieved March 21, 2026, from [Link]

  • Tan, M. L., & Gnanajothy, P. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138. MDPI. Retrieved March 21, 2026, from [Link]

  • Robinson, S., & Borgeat, A. (2020). Antiemetic drugs: what to prescribe and when. Australian Prescriber, 43(2), 42-46. Retrieved March 21, 2026, from [Link]

  • Pająk, M., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3244. MDPI. Retrieved March 21, 2026, from [Link]

  • Structural modifications applied to previously synthesized benzamides. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Pérez-Pérez, L., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 15437. MDPI. Retrieved March 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: N-(3-Amino-2-methylphenyl)-2-methoxybenzamide in Medicinal Chemistry

A Senior Application Scientist's Guide to a Promising Chemical Scaffold for Oncology Drug Discovery This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Promising Chemical Scaffold for Oncology Drug Discovery

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential medicinal chemistry applications of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide. While this specific molecule is a novel chemical entity with limited published data, its core structure belongs to the N-arylbenzamide class, a versatile scaffold known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. More specifically, the 2-methoxybenzamide moiety is a privileged fragment found in potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in oncology[2][3][4].

This guide will therefore focus on the hypothesis-driven evaluation of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide as a starting point for the development of novel Hedgehog pathway inhibitors. We will cover its physicochemical properties, the rationale for its putative biological target, strategic workflows for its evaluation, and detailed experimental protocols.

Part 1: Physicochemical Profile and Druglikeness Analysis

Before commencing any biological evaluation, it is crucial to understand the fundamental physicochemical properties of the compound. These parameters influence its solubility, permeability, and overall potential as a drug candidate. The properties for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (Structure: Figure 1) are summarized below.

Chemical StructureFigure 1. Chemical structure of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

Table 1: Calculated Physicochemical Properties

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₅H₁₆N₂O₂Provides the elemental composition.
Molecular Weight 256.30 g/mol Within the range preferred for oral bioavailability (Lipinski's Rule of 5: <500).
cLogP 2.85Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 2 (amine, amide)Complies with Lipinski's Rule of 5 (<5).
Hydrogen Bond Acceptors 3 (amide, methoxy)Complies with Lipinski's Rule of 5 (<10).
Topological Polar Surface Area (TPSA) 67.5 ŲSuggests good potential for oral absorption and cell permeability (<140 Ų).

Note: Values are calculated using standard computational models (e.g., ChemDraw, SwissADME).

The compound exhibits a favorable druglike profile according to Lipinski's guidelines, making it an excellent candidate for further investigation.

Part 2: The Putative Biological Target: Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development. However, its aberrant reactivation in adults is a known driver for the formation and proliferation of various cancers, including basal cell carcinoma (BCC) and medulloblastoma[3][4].

Mechanism of Action: In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH1) inhibits the G-protein-coupled receptor-like protein Smoothened (Smo). This suppression prevents downstream signal transduction. Upon binding of Shh to PTCH1, the inhibition on Smo is lifted. Smo then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI family transcription factors. Activated GLI proteins move to the nucleus and turn on target genes responsible for cell proliferation, survival, and differentiation[3][4].

The 2-methoxybenzamide scaffold has been identified in multiple studies as a highly effective inhibitor of this pathway by directly targeting and antagonizing the Smoothened receptor[2][3][4]. Therefore, it is a strong scientific hypothesis that N-(3-Amino-2-methylphenyl)-2-methoxybenzamide will also function as a Smo inhibitor.

Hedgehog_Pathway cluster_off Hh Pathway 'OFF' State cluster_on Hh Pathway 'ON' State cluster_inhibition Therapeutic Inhibition PTCH1_off PTCH1 Smo_off Smoothened (Smo) (Inactive) PTCH1_off->Smo_off Inhibits SUFU_Gli SUFU-GLI Complex (Cytoplasm) Gli_R GLI Repressor (Truncated) SUFU_Gli->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Binds Smo_on Smoothened (Smo) (Active) PTCH1_on->Smo_on Inhibition Relieved Gli_A GLI Activator (Nucleus) Smo_on->Gli_A Signal Cascade (SUFU released) Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) Gli_A->Target_Genes_on Activates Compound N-(3-Amino-2-methylphenyl) -2-methoxybenzamide Smo_inhibited Smoothened (Smo) (Blocked) Compound->Smo_inhibited Binds & Inhibits

Caption: Proposed mechanism of Hedgehog pathway inhibition.

Part 3: Strategic Research & Application Workflow

Evaluating a novel compound requires a logical, stepwise progression from initial hypothesis testing to lead optimization. The following workflow is recommended for characterizing N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

workflow cluster_synthesis Compound Availability cluster_primary_screening Primary Screening cluster_secondary_screening Secondary & Functional Screening cluster_optimization Lead Optimization Synthesis Chemical Synthesis & Purification Target_Assay Protocol 2: Gli-Luciferase Reporter Assay Synthesis->Target_Assay Potency Determine IC50 Value Target_Assay->Potency Cell_Assay Protocol 3: Anti-Proliferative Assay (Daoy cells) Potency->Cell_Assay ADME_Assay Protocol 4: Microsomal Stability Assay Potency->ADME_Assay SAR SAR Studies (Analog Synthesis) Cell_Assay->SAR ADME_Assay->SAR In_Vivo In Vivo Xenograft Model Testing SAR->In_Vivo

Caption: Drug discovery workflow for the target compound.

Application Note 1: Structure-Activity Relationship (SAR) Guidance Once initial activity is confirmed, systematic modification of the scaffold is essential.

  • A-Ring (2-methoxybenzoyl): The 2-methoxy group is often crucial for Smo binding. Modifications here (e.g., to ethoxy, or adding fluoro groups) should be approached cautiously.

  • B-Ring (3-Amino-2-methylphenyl): This region offers significant opportunities for optimization. The amino group can be acylated, sulfonated, or used as a handle for attaching different functionalities to modulate solubility and potency. The methyl group's position influences the dihedral angle between the rings, which can affect binding. Exploring other small alkyl groups or removing it can provide key SAR insights.

Part 4: Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of the target compound.

Protocol 1: Synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Principle: This protocol describes the formation of an amide bond via the condensation of a carboxylic acid (2-methoxybenzoic acid) and an aniline (3-amino-2-methylaniline). A carbodiimide coupling agent, such as EDC, is used to activate the carboxylic acid.[5]

Materials & Reagents:

  • 2-methoxybenzoic acid

  • 3-amino-2-methylaniline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add 3-amino-2-methylaniline (1.0 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Rationale: The reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the product.

  • Once complete, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Hedgehog Pathway Inhibition (Gli-Luciferase Reporter Assay)

Principle: This assay uses a cell line (e.g., Shh-LIGHT2, derived from NIH/3T3 cells) stably transfected with a firefly luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the Hh pathway (e.g., at the Smo level) prevents GLI activation, leading to a decrease in luciferase expression, which is quantified by luminescence.[3][4]

Materials & Reagents:

  • Shh-LIGHT2 cells (or similar reporter line)

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Pen/Strep

  • Recombinant Shh ligand (or a Smo agonist like SAG)

  • N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (dissolved in DMSO)

  • Vismodegib or Sonidegib (positive control, dissolved in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Step-by-Step Procedure:

  • Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of ~2.5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound and positive control in culture media. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment:

    • Remove the old media from the cells.

    • Add the diluted compounds to the respective wells.

    • Include "Vehicle Control" wells (DMSO only) and "Unstimulated Control" wells (media only).

  • Pathway Activation: To all wells except the "Unstimulated Control," add Shh ligand to a final concentration that elicits a robust signal (e.g., 100 ng/mL).

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data by setting the average signal from the "Vehicle Control" (stimulated) as 100% activity and the "Unstimulated Control" as 0% activity.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Anti-proliferative Assay

Principle: To confirm that pathway inhibition translates to a functional anti-cancer effect, the compound's ability to inhibit the growth of a cancer cell line dependent on Hh signaling (e.g., Daoy medulloblastoma cells) is assessed. Cell viability is measured using a colorimetric or fluorometric reagent.

Materials & Reagents:

  • Daoy cells (or other Hh-dependent cancer cell line)

  • Appropriate culture medium (e.g., MEM with 10% FBS)

  • Test compound and positive control (e.g., Vismodegib) in DMSO

  • 96-well clear tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

  • Plate reader (spectrophotometer or fluorometer)

Step-by-Step Procedure:

  • Cell Seeding: Seed Daoy cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells (final DMSO ≤ 0.5%). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Viability Measurement:

    • Add the chosen viability reagent to each well following the manufacturer's protocol.

    • Incubate for the recommended time (e.g., 1-2 hours).

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated wells (100% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

References

  • Pei, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

  • Gontrani, L., et al. (2012). N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pei, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PubMed Central. [Link]

Sources

Application

Application Note: N-(3-Amino-2-methylphenyl)-2-methoxybenzamide as a Key Intermediate in Targeted Kinase Inhibitor Synthesis

Executive Summary N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS: 926210-98-2) is a highly specialized, bifunctional organic building block widely utilized in modern pharmaceutical synthesis[1]. Structurally, it cons...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS: 926210-98-2) is a highly specialized, bifunctional organic building block widely utilized in modern pharmaceutical synthesis[1]. Structurally, it consists of a 2-methyl-1,3-phenylenediamine core where one amino group is acylated with a 2-methoxybenzoyl moiety, leaving the other primary amine available for downstream functionalization. This Application Note details the mechanistic rationale for its use in drug design, provides self-validating synthetic protocols for its preparation, and outlines its downstream application in the synthesis of Type II kinase inhibitors.

Chemical Profile & Mechanistic Role

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler aniline derivatives. The design of this molecule is rooted in the structural biology of kinase inhibition:

  • The 2-Methoxybenzamide Motif (Conformational Locking): In the development of Type II kinase inhibitors (which target the inactive "DFG-out" conformation of kinases like c-Met or TNIK), the benzamide group acts as a critical pharmacophore[2]. It inserts into the deep allosteric pocket, forming essential hydrogen bonds with the kinase hinge region. The 2-methoxy substituent is not merely decorative; it restricts the rotation of the amide bond via an intramolecular hydrogen bond between the methoxy oxygen and the amide NH. This locks the molecule into a bioactive, planar conformation, significantly reducing the entropic penalty upon target binding[3].

  • The ortho-Methylphenylenediamine Core (Steric Twisting): The methyl group at the 2-position of the aniline ring creates a deliberate steric clash with the adjacent aromatic systems. This forces the molecule into a twisted, non-coplanar geometry, which is essential for navigating the narrow hydrophobic channel leading to the kinase's allosteric site[2][3].

  • Synthetic Causality: Synthesizing this intermediate directly from 2,6-diaminotoluene is notoriously inefficient due to the lack of regioselectivity, resulting in complex mixtures of mono- and di-acylated products. Therefore, the field-proven approach is an indirect route starting from 2-methyl-3-nitroaniline, which guarantees absolute regiocontrol.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: Regioselective Synthesis of the Intermediate

Objective: To synthesize N-(3-Amino-2-methylphenyl)-2-methoxybenzamide while avoiding di-acylation artifacts.

Step 1A: Acylation of 2-Methyl-3-nitroaniline

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-3-nitroaniline (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 20.0 mmol, 2.0 eq) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise add 2-methoxybenzoyl chloride (10.5 mmol, 1.05 eq) over 15 minutes to control the exothermic reaction.

  • Reaction & Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete when the bright yellow starting material spot (Rf ~0.6) is fully consumed, replaced by a new UV-active product spot (Rf ~0.4).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-(2-methyl-3-nitrophenyl)-2-methoxybenzamide as a pale yellow solid.

Step 1B: Catalytic Hydrogenation

  • Preparation: Dissolve the intermediate from Step 1A in 40 mL of a Methanol/Ethyl Acetate mixture (1:1 v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate).

  • Reduction: Purge the flask with Nitrogen (3 cycles), followed by Hydrogen (3 cycles). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 12 hours.

    • Self-Validation Checkpoint: The reduction is visually confirmed by the transition of the solution from a distinct yellow to a colorless state. LC-MS must confirm the mass shift from [M+H]+ 287 (nitro) to [M+H]+ 257 (amine).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to afford the pure target intermediate.

Protocol 2: Downstream Application (Kinase Inhibitor Scaffold Synthesis)

Objective: Coupling the intermediate with a heteroaryl chloride (e.g., 2-chloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr).

  • Combine N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (1.0 eq) and the 2-chloropyrimidine derivative (1.0 eq) in 1-butanol (0.2 M concentration).

  • Add catalytic p-toluenesulfonic acid (p-TSA, 0.1 eq).

  • Heat the mixture to 100 °C for 8–12 hours.

    • Self-Validation Checkpoint: If the SNAr reaction stalls (indicated by >20% unreacted amine on LC-MS), pivot to Buchwald-Hartwig cross-coupling conditions (Pd2(dba)3, Xantphos, Cs2CO3 in dioxane at 90 °C).

  • Cool to room temperature, concentrate, and purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the final kinase inhibitor precursor.

Quantitative Data

Table 1: Reaction Optimization and Regioselectivity Data

Synthetic Route Starting Material Reagent Ratio (Amine:Acid Chloride) Mono-acylation Yield (%) Di-acylation Yield (%) Purification Difficulty
Direct Route 2,6-Diaminotoluene 1.0 : 1.0 42% 38% High (Requires tedious chromatography)

| Indirect Route | 2-Methyl-3-nitroaniline | 1.0 : 1.05 | >95% | 0% | Low (Clean conversion, simple workup) |

Table 2: Physicochemical Properties of the Target Intermediate

Property Value Analytical Method / Note
Molecular Formula C15H16N2O2 -
Molecular Weight 256.30 g/mol -
Exact Mass [M+H]+ 257.12 LC-MS (ESI+)
Physical State Off-white to pale yellow solid Visual Inspection

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Benchtop solubility screen |

Visualizations

SyntheticWorkflow Start1 2,6-Diaminotoluene (Direct Route) Reagent 2-Methoxybenzoyl Chloride (Acylation) Start1->Reagent Start2 2-Methyl-3-nitroaniline (Indirect Route) Start2->Reagent Mix Mixture of Mono- & Di-acylated Products (Poor Yield) Reagent->Mix Lack of Regioselectivity NitroInt N-(2-Methyl-3-nitrophenyl)- 2-methoxybenzamide Reagent->NitroInt Clean Mono-acylation Reduction Catalytic Hydrogenation (Pd/C, H2) NitroInt->Reduction Target N-(3-Amino-2-methylphenyl)- 2-methoxybenzamide (Target Intermediate) Reduction->Target Quantitative Yield

Figure 1: Logical workflow for the regioselective synthesis of the target intermediate.

KinaseBinding Intermediate N-(3-Amino-2-methylphenyl)- 2-methoxybenzamide (Core Motif) Amide Benzamide NH/C=O Intermediate->Amide Methoxy 2-Methoxy Group Intermediate->Methoxy Methyl ortho-Methyl Group Intermediate->Methyl Amine Free 3-Amino Group Intermediate->Amine Hinge Kinase Hinge Region (Hydrogen Bonding) Amide->Hinge H-Bond Donor/Acceptor Conformation Intramolecular H-Bond (Rigidifies Structure) Methoxy->Conformation Electron Donation Pocket Deep Hydrophobic Pocket (DFG-out Conformation) Methyl->Pocket Steric Twist Extension Solvent Front / Heteroaryl Extension Amine->Extension SNAr Coupling Site Conformation->Amide Locks Rotation

Figure 2: Mechanistic role of the intermediate's structural motifs in Type II kinase inhibition.

References

  • Journal of Medicinal Chemistry. "Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis." ACS Publications, 2024. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer." ACS Publications, 2025. Available at:[Link]

Sources

Method

Application Note: Preclinical Evaluation of Benzamide-Based Pharmacophores in Cancer Cell Line Studies

Executive Summary N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS: 926210-98-2) is a highly versatile chemical building block utilized in the synthesis of novel targeted cancer therapeutics. Featuring a privileged 2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS: 926210-98-2) is a highly versatile chemical building block utilized in the synthesis of novel targeted cancer therapeutics. Featuring a privileged 2-methoxybenzamide moiety coupled with a substituted aniline, this compound serves as a critical intermediate for designing epigenetic modulators—most notably, Class I Histone Deacetylase (HDAC) inhibitors[1].

This application note provides a comprehensive, self-validating framework for researchers evaluating novel derivatives of this pharmacophore in in vitro cancer cell line models. It details the causality behind experimental choices, standardized protocols for cytotoxicity and apoptosis profiling, and the mechanistic rationale for targeting chromatin remodeling in oncology.

Pharmacological Rationale & Target Biology

Benzamide derivatives are well-documented for their robust anticancer activity, primarily through their ability to act as potent HDAC inhibitors[1]. The structural geometry of benzamides allows them to deeply penetrate the hydrophobic active site cavity of HDAC enzymes. Once inside, the benzamide moiety chelates the catalytic zinc ion (Zn²⁺) and interacts with surrounding amino acid residues (such as Phe150 and Phe205 in HDAC1), inducing critical conformational changes[1][2].

By inhibiting histone deacetylation, these derivatives promote chromatin relaxation. This epigenetic shift reactivates the transcription of tumor suppressor genes (e.g., CDKN1A/p21), leading to cell cycle arrest, inhibition of angiogenesis, and the induction of apoptosis in malignant cells[1].

Preclinical Evaluation Workflow

To systematically evaluate derivatives synthesized from N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, researchers must employ a multi-tiered in vitro screening pipeline.

Workflow A N-(3-Amino-2-methylphenyl)- 2-methoxybenzamide (Pharmacophore) B Chemical Derivatization (e.g., HDAC Inhibitors) A->B Synthesis C High-Throughput Viability (CellTiter-Glo Assay) B->C Primary Screen D Apoptosis Profiling (Annexin V/PI Flow Cytometry) C->D IC50 Determination E Target Engagement (HDAC Activity/Western Blot) C->E Mechanism Validation

Figure 1: Preclinical workflow for evaluating benzamide derivatives in cancer cell lines.

Standardized Protocols for Cell Line Studies

High-Throughput Cell Viability & Cytotoxicity (CellTiter-Glo)

Causality & Principle: The CellTiter-Glo Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells[3]. Because ATP levels drop precipitously upon necrosis or severe metabolic arrest, luminescent output is directly proportional to the number of viable cells. The "add-mix-measure" format utilizes a proprietary thermostable luciferase to generate a stable glow-type signal, minimizing pipetting errors[3].

Step-by-Step Protocol:

  • Cell Seeding: Harvest target cancer cells (e.g., HCT-116, MCF-7) and seed into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of serum-supplemented medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzamide derivative. Add to the experimental wells.

  • Incubation: Incubate the plates for 72 hours according to standard culture protocols[3].

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Temperature gradients across the plate can cause uneven luciferase kinetics, skewing data.

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo Reagent to each well (a 1:1 ratio to the culture medium)[3].

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Record luminescence using a microplate reader.

System Validation & Controls:

  • Background Control: Wells containing medium and reagent without cells must be included to subtract background luminescence[3].

  • Vehicle Control: Cells treated with the maximum DMSO concentration used in compound dilutions (must be <0.5% v/v) to ensure the solvent is not cytotoxic.

Apoptosis Profiling via Flow Cytometry (Annexin V/PI)

Causality & Principle: Apoptosis is characterized by the loss of membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner to the outer leaflet of the plasma membrane[4]. Annexin V is a Ca²⁺-dependent protein with a high affinity for PS. When conjugated to a fluorophore (e.g., Alexa Fluor 488), it identifies early apoptotic cells[4]. Propidium Iodide (PI) is a nucleic acid binding dye that is impermeant to live cells but enters cells with compromised membranes (late apoptosis/necrosis)[4].

Step-by-Step Protocol:

  • Induction: Treat cells with the established IC₅₀ concentration of the benzamide derivative for 48 hours.

  • Harvesting: Collect both the culture medium (containing floating, late-apoptotic cells) and the adherent cells (via trypsinization). Pool and centrifuge at 300 × g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold Phosphate-Buffered Saline (PBS)[4].

  • Buffer Preparation: Resuspend the cells in 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) to a density of ~1 × 10⁶ cells/mL[4]. Rationale: Annexin V binding is strictly calcium-dependent; standard PBS will cause false negatives.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Alexa Fluor 488 Annexin V and 1 µL of a 100 µg/mL PI working solution[4].

  • Incubation: Incubate the cells at room temperature for 15 minutes, protected from light[4].

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer, keep samples on ice, and analyze immediately via flow cytometry (measuring fluorescence emission at 530 nm for Annexin V and >575 nm for PI)[4].

System Validation & Controls:

  • Compensation Controls: Unstained cells, cells stained with Annexin V only, and cells stained with PI only (using heat-killed cells to ensure PI uptake) must be run to calculate spectral overlap.

Quantitative Data Presentation

The following table demonstrates a standardized format for reporting the efficacy of novel N-(3-Amino-2-methylphenyl)-2-methoxybenzamide derivatives compared to a known clinical standard.

CompoundCell Line ModelViability IC₅₀ (µM)Total Apoptotic Population (%)HDAC1 Inhibition IC₅₀ (nM)
Derivative A HCT-116 (Colon)1.25 ± 0.1445.2 ± 3.185 ± 5
Derivative A MCF-7 (Breast)2.10 ± 0.2238.4 ± 2.685 ± 5
Derivative B HCT-116 (Colon)4.40 ± 0.3522.1 ± 1.8310 ± 15
Positive Control HCT-116 (Colon)0.85 ± 0.1062.1 ± 4.542 ± 3

Note: Data represents mean ± SD of three independent experiments. Total Apoptotic Population includes both Early (Annexin V+/PI-) and Late (Annexin V+/PI+) apoptotic fractions.

Mechanistic Pathway Analysis

To understand the downstream phenotypic effects observed in the viability and apoptosis assays, researchers must map the molecular causality initiated by the benzamide pharmacophore.

Mechanism Drug Benzamide Derivative Target HDAC Active Site (Zinc Chelation) Drug->Target Binds Chromatin Chromatin Relaxation Target->Chromatin Inhibits Deacetylation Gene p21/Bax Transcription Chromatin->Gene Promotes Outcome Apoptosis & Cell Cycle Arrest Gene->Outcome Induces

Figure 2: Epigenetic mechanism of action for benzamide-based HDAC inhibitors.

References

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential PubMed / National Institutes of Health (NIH)[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors MDPI[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Welcome to the technical support center for the synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route, improve yields, and overcome common challenges encountered during this specific amide formation.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you might encounter during the synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, which is typically achieved via the acylation of 2-methyl-1,3-phenylenediamine with 2-methoxybenzoyl chloride. This reaction is a variation of the Schotten-Baumann reaction.[1][2]

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is one of the most common and frustrating issues. The root cause can often be traced back to several key areas of the experimental setup and execution.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2-methyl-1,3-phenylenediamine: This diamine is susceptible to oxidation, which can result in a dark-colored, impure starting material. Oxidized impurities can interfere with the acylation reaction.

      • Solution: Use freshly purified 2-methyl-1,3-phenylenediamine. If the material is old or discolored, consider recrystallization or sublimation prior to use.

    • 2-methoxybenzoyl chloride: This acyl chloride is sensitive to moisture and can hydrolyze back to 2-methoxybenzoic acid.

      • Solution: Ensure the 2-methoxybenzoyl chloride is handled under anhydrous conditions. Use a freshly opened bottle or distill the reagent if its quality is questionable. A simple test is to carefully add a small amount to water; vigorous reaction and the evolution of HCl gas indicate an active acyl chloride.

  • Suboptimal Reaction Conditions:

    • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.

      • Solution: A slight excess (1.05-1.1 equivalents) of 2-methoxybenzoyl chloride is often used to ensure complete consumption of the diamine. However, a large excess can lead to di-acylation.

    • Ineffective Base: The base is crucial for neutralizing the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[3]

      • Solution: For Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide is common.[1] Alternatively, an organic base such as triethylamine or pyridine can be used in an aprotic solvent.[4] Ensure the base is added concurrently with or slightly before the acyl chloride to maintain a basic environment.

    • Temperature Control: The acylation of amines with acyl chlorides is typically an exothermic reaction.[2]

      • Solution: The reaction is often performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.[5] Slow, dropwise addition of the acyl chloride is also critical.[6]

  • Side Reactions:

    • Di-acylation: Both amino groups of 2-methyl-1,3-phenylenediamine can react with the acyl chloride to form a di-acylated byproduct.

      • Solution: This can be minimized by using the diamine as the limiting reagent and by slow addition of the acyl chloride at low temperatures.

    • Hydrolysis of Acyl Chloride: If moisture is present in the reaction, the 2-methoxybenzoyl chloride will hydrolyze to 2-methoxybenzoic acid.

      • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Difficulty in Product Purification

Even with a successful reaction, isolating the pure N-(3-Amino-2-methylphenyl)-2-methoxybenzamide can be challenging.

Possible Causes & Solutions:

  • Presence of Unreacted Starting Materials:

    • Solution: Unreacted 2-methyl-1,3-phenylenediamine can be removed by an acidic wash (e.g., with dilute HCl) during the workup. The basic amine will be protonated and move into the aqueous layer.[7] Unreacted 2-methoxybenzoic acid (from hydrolysis of the acyl chloride) can be removed with a basic wash (e.g., with saturated sodium bicarbonate solution).

  • Formation of Di-acylated Byproduct:

    • Solution: This byproduct is generally less polar than the desired mono-acylated product. Purification can be achieved using column chromatography on silica gel. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for separation.

  • Product Oiling Out During Recrystallization:

    • Solution: This indicates that the chosen solvent is too good a solvent for the product, or that impurities are depressing the melting point. Try a different solvent system. For amides, polar solvents like ethanol, methanol, or acetone are good starting points.[7] If the product is too soluble, a solvent/anti-solvent system (e.g., dissolving in a good solvent and adding a poor solvent dropwise until turbidity is observed, then heating to redissolve and cooling slowly) can be effective.

Issue 3: Inconsistent Yields Between Batches

Reproducibility is key in synthesis. If you are observing significant variations in yield from one run to the next, it's important to identify the variables.

Possible Causes & Solutions:

  • Variability in Reagent Quality:

    • Solution: As mentioned, the purity of the starting materials is critical. Ensure you are using reagents from the same batch or re-purifying them before each reaction.

  • Inconsistent Reaction Setup and Conditions:

    • Solution: Maintain strict control over reaction parameters. This includes the rate of addition of reagents, stirring speed, and temperature. Minor variations can have a significant impact on the outcome.

  • Atmospheric Moisture:

    • Solution: The amount of moisture in the air can vary from day to day. On humid days, it is especially important to use dry glassware and an inert atmosphere to prevent hydrolysis of the acyl chloride.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide?

A1: The most prevalent method is the acylation of 2-methyl-1,3-phenylenediamine with 2-methoxybenzoyl chloride, often under Schotten-Baumann conditions.[1][2] This involves reacting the amine with the acyl chloride in the presence of a base to neutralize the HCl byproduct.

Q2: What are the key considerations for choosing a solvent for this reaction?

A2: The choice of solvent depends on the specific reaction conditions. For a classic Schotten-Baumann reaction, a biphasic system with an organic solvent (like dichloromethane or diethyl ether) and an aqueous basic solution is used.[1] If using an organic base like triethylamine, an aprotic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile is suitable.[4] The solvent should be inert to the reactants and capable of dissolving the starting materials to a reasonable extent.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[8] Spot the reaction mixture alongside the starting materials on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting amine and the appearance of a new spot corresponding to the product indicate the reaction is progressing.

Q4: Are there alternative methods to synthesize this amide?

A4: Yes, other methods for amide bond formation exist. One common alternative is to use a coupling reagent (like DCC, EDCI, or HATU) to activate the carboxylic acid (2-methoxybenzoic acid) for reaction with the amine.[][10] This method avoids the need to prepare the acyl chloride but may require different reaction conditions and purification strategies.

Q5: What are the expected spectroscopic signatures for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide?

  • ¹H NMR: You would expect to see signals for the aromatic protons on both phenyl rings, a singlet for the methyl group, a singlet for the methoxy group, a broad singlet for the primary amine (NH₂), and a singlet for the amide proton (NH). The integration of these signals should correspond to the number of protons.

  • ¹³C NMR: You would see distinct signals for all the carbon atoms in the molecule, including the methyl carbon, the methoxy carbon, the aromatic carbons, and the carbonyl carbon of the amide.

  • IR Spectroscopy: Key vibrational bands would include N-H stretches for the primary amine and the amide (around 3300-3500 cm⁻¹), a C=O stretch for the amide (around 1650 cm⁻¹), and C-H stretches for the aromatic and methyl groups.

III. Experimental Protocols

Protocol 1: Synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide via Acylation

This protocol is a generalized procedure based on the Schotten-Baumann reaction.[1][2]

Materials:

  • 2-methyl-1,3-phenylenediamine

  • 2-methoxybenzoyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-methyl-1,3-phenylenediamine (1.0 eq.) in anhydrous dichloromethane.

  • Add anhydrous triethylamine (1.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve 2-methoxybenzoyl chloride (1.05 eq.) in anhydrous dichloromethane.

  • Add the 2-methoxybenzoyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary Table
Reactant/ReagentMolar Eq.Purpose
2-methyl-1,3-phenylenediamine1.0Starting amine
2-methoxybenzoyl chloride1.05Acylating agent
Triethylamine1.2Base to neutralize HCl
Dichloromethane-Anhydrous solvent

IV. Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 2-methyl-1,3-phenylenediamine and triethylamine in anhydrous DCM B Cool to 0 °C A->B D Dropwise addition of acyl chloride solution B->D C Prepare solution of 2-methoxybenzoyl chloride in DCM C->D E Stir at room temperature (Monitor by TLC) D->E F Quench with water E->F G Separate organic layer F->G H Wash with HCl, NaHCO₃, brine G->H I Dry and concentrate H->I J Column Chromatography I->J K Obtain pure product J->K

Caption: Workflow for the synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

Troubleshooting Decision Tree: Low Yield

G Start Low Yield Observed Q1 Check Reagent Quality Start->Q1 A1_1 Purify/replace starting materials Q1->A1_1 Impure A1_2 Use anhydrous conditions Q1->A1_2 Moisture sensitive Q2 Review Reaction Conditions Q1->Q2 Pure A2_1 Optimize stoichiometry Q2->A2_1 Incorrect ratios A2_2 Ensure proper temperature control Q2->A2_2 Exotherm not controlled A2_3 Verify base effectiveness Q2->A2_3 Ineffective neutralization Q3 Investigate Side Reactions Q2->Q3 Optimized A3_1 Minimize di-acylation (slow addition, low temp) Q3->A3_1 Di-acylated product detected A3_2 Prevent hydrolysis of acyl chloride Q3->A3_2 Benzoic acid detected

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the monoacylation of symmetric diamines presents unique kinetic and environmental challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the monoacylation of symmetric diamines presents unique kinetic and environmental challenges. The synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide —achieved via the coupling of 2-methylbenzene-1,3-diamine with a 2-methoxybenzoyl electrophile—is often plagued by over-reaction, oxidative degradation, and reagent hydrolysis.

This guide is designed to move beyond basic protocols by explaining the mechanistic causality behind these side reactions and providing self-validating workflows to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Workflow & Competing Pathways

To effectively troubleshoot, we must first map the logical relationships between the reaction conditions and the resulting chemical pathways. The diagram below illustrates the delicate balance between the desired kinetic pathway and the three primary modes of failure.

SynthesisPathways Reactants 2-Methylbenzene-1,3-diamine + 2-Methoxybenzoyl chloride Target N-(3-Amino-2-methylphenyl)- 2-methoxybenzamide (Target Product) Reactants->Target Controlled Acylation (0-5°C, 1 eq) BisAmide Bis-acylated Impurity (Over-reaction) Reactants->BisAmide Excess Electrophile Poor Mixing Oxidation Azo/Quinonoid Tars (Oxidation) Reactants->Oxidation O2 Exposure Basic Conditions Hydrolysis 2-Methoxybenzoic Acid (Hydrolysis) Reactants->Hydrolysis Moisture/H2O

Figure 1: Reaction pathways and side reactions in the monoacylation of 2-methylbenzene-1,3-diamine.

Part 2: Troubleshooting Guides (Q&A)

Q1: Why am I observing a high percentage of the bis-acylated byproduct?

Causality: Symmetrical diamines possess two equivalent nucleophilic centers. While the formation of the first amide bond exerts a slight electron-withdrawing inductive effect, the aromatic ring attenuates this deactivation. Consequently, the second amine remains highly nucleophilic. If the local concentration of the electrophile is too high, or if the temperature allows the second reaction to overcome its slightly higher activation energy, bis-acylation occurs. The monoacylation of symmetric phenylenediamines requires strict stoichiometric and temperature controls to prevent the formation of bis-amides[1]. Solution:

  • Kinetic Differentiation: Lower the reaction temperature to 0–5 °C during the addition phase. This maximizes the kinetic difference between the first and second acylation events.

  • Stoichiometric Control: Maintain the diamine in a slight excess (1.1 to 1.2 eq) and add the electrophile dropwise to ensure it is always the limiting reagent.

Q2: My reaction mixture turns dark brown/black, and the yield is low. What causes this?

Causality: Electron-rich aromatic diamines are highly susceptible to single-electron transfer (SET) oxidation by atmospheric oxygen. This process is accelerated under basic conditions (e.g., in the presence of triethylamine). The resulting radical intermediates rapidly couple to form complex azo compounds, quinonoid species, and polymeric tars. Aromatic diamines are highly susceptible to oxidative polymerization, particularly under basic conditions, leading to azo and quinonoid tar formation[2]. Solution:

  • Inert Atmosphere: Vigorously sparge all solvents with Argon or Nitrogen prior to the addition of the base. Conduct the entire synthesis under a positive pressure of inert gas.

  • Reagent Purity: If your starting 2-methylbenzene-1,3-diamine is dark brown rather than off-white/tan, it has already oxidized. Sublime or recrystallize the diamine before use.

Q3: I am recovering a significant amount of 2-methoxybenzoic acid instead of the amide. How do I prevent this?

Causality: This is a classic symptom of electrophile hydrolysis. Acid chlorides are highly sensitive to moisture. Water acts as a competing nucleophile, rapidly hydrolyzing 2-methoxybenzoyl chloride back into 2-methoxybenzoic acid before it can react with the diamine. The use of acid chlorides in amide coupling is highly efficient but susceptible to competitive hydrolysis if moisture is present, necessitating anhydrous conditions[3]. Solution:

  • Anhydrous Conditions: Bake all glassware at >110 °C. Use strictly anhydrous solvents (e.g., <50 ppm H2​O ) and ensure your acid scavenger (e.g., triethylamine) is distilled over calcium hydride.

Part 3: Quantitative Troubleshooting Data

To aid in process optimization, the following table summarizes the critical parameters, their failure modes, and the optimized targets required for high-fidelity synthesis.

Key ParameterSub-optimal ConditionOptimized ConditionExpected Outcome
Stoichiometry (Diamine : Electrophile) 1.0 : 1.1 (Excess Electrophile)1.1 : 1.0 (Slight Excess Diamine)Suppresses bis-acylation to <5%
Addition Temperature 25 °C (Room Temperature)0–5 °C Enhances kinetic selectivity for mono-amide
Atmosphere Ambient AirArgon / N2​ Sparged Prevents oxidative tar/azo formation
Solvent Water Content >500 ppm H2​O <50 ppm H2​O (Anhydrous)Prevents electrophile hydrolysis
Addition Rate Bolus (All at once)Dropwise over 30–60 mins Prevents localized electrophile pooling

Part 4: Validated Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By observing the specific visual and chromatographic cues embedded in the protocol, you can verify the integrity of the reaction in real-time.

Objective: Synthesize N-(3-Amino-2-methylphenyl)-2-methoxybenzamide with >85% yield.

Step 1: Preparation & Degassing

  • Add 2-methylbenzene-1,3-diamine (11.0 mmol, 1.1 eq) to a flame-dried, Argon-purged 100 mL round-bottom flask.

  • Dissolve the diamine in 30 mL of anhydrous Dichloromethane (DCM). Add anhydrous triethylamine (12.0 mmol, 1.2 eq).

  • Self-Validation: The solution should be clear and pale yellow. Sparge the solution with Argon for 5 minutes. If the solution immediately turns dark brown, oxygen is present, or the starting material is degraded.

Step 2: Controlled Electrophile Addition

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • In a separate dry vial, dissolve 2-methoxybenzoyl chloride (10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

  • Add the acid chloride solution dropwise over 30 minutes using an addition funnel or syringe pump.

  • Causality Note: Slow addition at low temperature ensures the electrophile is the limiting reagent at any given moment, favoring reaction with the more abundant, unreacted diamine over the newly formed mono-amide.

Step 3: Reaction Monitoring

  • Stir for 2 hours at 0 °C, then allow to warm to room temperature.

  • Self-Validation: Monitor via TLC (Eluent: 50:50 EtOAc/Hexanes; visualized by UV and Ninhydrin stain).

    • Baseline: Unreacted diamine (Ninhydrin positive).

    • Intermediate Rf​ : Target mono-amide (Ninhydrin positive, UV active).

    • High Rf​ : Bis-amide impurity (Ninhydrin negative, UV active).

Step 4: Workup & Isolation

  • Quench the reaction with 20 mL of saturated aqueous NaHCO3​ to neutralize the triethylamine hydrochloride salts and any unreacted acid chloride.

  • Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude mixture via flash column chromatography if bis-amide is detected. The pure N-(3-Amino-2-methylphenyl)-2-methoxybenzamide will precipitate or dry as an off-white solid.

Part 5: Frequently Asked Questions (FAQs)

Q: Why don't I need to worry about regioselectivity (forming different structural isomers) during this monoacylation? A: 2-Methylbenzene-1,3-diamine possesses a local plane of symmetry passing through the C2-methyl group and the C5-hydrogen. Because the two amino groups at the 1- and 3-positions are chemically and sterically equivalent, acylation at either nitrogen yields the exact same molecule. There are no regioselectivity issues in this specific coupling.

Q: Can I use a coupling reagent (e.g., HATU or EDC) instead of 2-methoxybenzoyl chloride? A: Yes. If bis-acylation remains a persistent issue despite stoichiometric control, switching from an acid chloride to 2-methoxybenzoic acid with a coupling reagent like EDC/HOBt or CDI is highly recommended. These reagents form less reactive active esters that offer superior kinetic discrimination between the first and second acylation events, albeit at a higher reagent cost[3].

References

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to assist researchers and drug development professionals in opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and protocol repository to assist researchers and drug development professionals in optimizing the synthesis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide .

This molecule is a highly valued intermediate in the development of targeted kinase inhibitors and other advanced therapeutics[1]. However, its synthesis presents unique chemoselectivity and steric challenges. This guide is designed to help you navigate these bottlenecks using field-proven, self-validating methodologies.

Part 1: Synthetic Strategy & Workflow Analysis

Synthesizing this asymmetric amide typically involves one of two primary pathways. Understanding the causality behind the success or failure of these routes is critical for process optimization.

  • Route A (Direct Mono-Amidation): Attempts to directly couple 2-methoxybenzoyl chloride with 2-methyl-1,3-phenylenediamine (2,6-diaminotoluene). Because the diamine is perfectly symmetric, both amino groups are equally reactive, leading to severe chemoselectivity issues.

  • Route B (Nitro-Amidation & Reduction): The preferred, highly selective pathway. It utilizes 2-methyl-3-nitroaniline, masking one amine as a nitro group during the amidation step[2], followed by a chemoselective reduction[3].

Workflow cluster_RouteA Route A: Direct Mono-Amidation cluster_RouteB Route B: Nitro-Amidation & Reduction (Preferred) A_Diamine 2-Methyl-1,3-phenylenediamine A_Product N-(3-Amino-2-methylphenyl)- 2-methoxybenzamide A_Diamine->A_Product Mono-amidation (Dilute, 0°C) A_Acyl 2-Methoxybenzoyl chloride A_Acyl->A_Product A_Impurity Bis-amide Impurity (Undesired) A_Product->A_Impurity Excess Acyl Chloride B_Nitro 2-Methyl-3-nitroaniline B_Inter N-(2-Methyl-3-nitrophenyl)- 2-methoxybenzamide B_Nitro->B_Inter Amidation (DIPEA, DCM) B_Acyl 2-Methoxybenzoyl chloride B_Acyl->B_Inter B_Product N-(3-Amino-2-methylphenyl)- 2-methoxybenzamide B_Inter->B_Product Reduction (Fe/NH4Cl or Pd/C)

Fig 1: Comparison of synthetic workflows for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

Quantitative Comparison of Synthetic Routes
ParameterRoute A: Direct Mono-AmidationRoute B: Nitro-Amidation & Reduction
Overall Yield Low to Moderate (30-45%)High (75-85%)
Purity Profile Poor (High bis-amide contamination)Excellent (Highly selective)
Scalability Difficult (Requires extreme dilution)Highly scalable
Step Count 1 Step2 Steps
Cost Efficiency High raw material wasteAtom economical, cost-effective

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a high percentage of bis-amide impurity when using 2-methyl-1,3-phenylenediamine (Route A)? A: 2-Methyl-1,3-phenylenediamine is a symmetric molecule. The amino groups at positions 1 and 3 are electronically and sterically equivalent. Direct amidation inherently risks double acylation because the formation of the mono-amide does not sufficiently deactivate the second amine. Solution: If you must use Route A, enforce strict stoichiometric asymmetry by using a large excess of the diamine (3.0 to 5.0 equivalents). Dissolve the diamine in a large volume of anhydrous dichloromethane (DCM) and add the 2-methoxybenzoyl chloride via a syringe pump over 3 hours at 0 °C. For a permanent fix, switch to Route B[2].

Q2: During the amidation of 2-methyl-3-nitroaniline (Route B), I observe significant unreacted starting material. What is causing this? A: The amino group in 2-methyl-3-nitroaniline is electronically deactivated by the meta-nitro group and sterically hindered by the ortho-methyl group. Standard bases like triethylamine (TEA) may fail to drive the equilibrium forward. Solution: Switch to a more nucleophilic base/catalyst system. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq) alongside N,N-diisopropylethylamine (DIPEA) accelerates the formation of a highly reactive acylpyridinium intermediate, pushing the amidation to completion[4].

Q3: The reduction of the nitro intermediate (Route B) stalls, yielding a mixture of the desired product and a hydroxylamine intermediate. How can I achieve full conversion? A: Stalled reductions are common when the nitro group is sterically encumbered by an adjacent methyl group. The intermediate hydroxylamine (-NHOH) requires strong contact with the catalyst surface to be fully reduced to the amine (-NH2), which is physically blocked by the steric bulk. Solution: Abandon standard balloon-pressure Pd/C hydrogenation. Instead, employ a 3[3]. Iron powder (Fe) with ammonium chloride (NH4Cl) in an ethanol/water mixture provides a robust reduction of sterically hindered nitroarenes without over-reducing the aromatic rings.

Q4: How do I remove hydrolyzed 2-methoxybenzoyl chloride (2-methoxybenzoic acid) from my product mixture? A: 2-Methoxybenzoyl chloride is highly sensitive to moisture and will hydrolyze into 2-methoxybenzoic acid if your solvent is not strictly anhydrous. Solution: Implement a self-validating workup. Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO3) (3 x 20 mL). This specifically deprotonates the carboxylic acid byproduct, pulling it into the aqueous layer as a highly soluble sodium salt, leaving your pure amide in the organic phase.

Part 3: Step-by-Step Experimental Protocols (Route B)

Protocol 1: Synthesis of N-(2-Methyl-3-nitrophenyl)-2-methoxybenzamide

This protocol utilizes nucleophilic catalysis to overcome the steric hindrance of the ortho-methyl group.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with inert nitrogen.

  • Dissolution: Add 2-methyl-3-nitroaniline (10.0 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous DCM (0.2 M concentration).

  • Base Addition: Inject DIPEA (20.0 mmol, 2.0 eq) and add DMAP (0.5 mmol, 0.05 eq). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve 2-methoxybenzoyl chloride (11.0 mmol, 1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the main flask over 30 minutes to control the exothermic reaction[2][4].

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 5 hours. Monitor via TLC (Hexane:EtOAc 2:1).

  • Workup: Quench the reaction with 30 mL of saturated aqueous NH4Cl. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with saturated NaHCO3 (3 x 20 mL) to remove any hydrolyzed acid, followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from ethyl acetate/hexanes to yield the pure intermediate.

Protocol 2: Chemoselective Iron-Mediated Reduction

This protocol ensures complete reduction of the sterically hindered nitro group without requiring high-pressure hydrogen gas.

  • Suspension: Suspend N-(2-methyl-3-nitrophenyl)-2-methoxybenzamide (5.0 mmol, 1.0 eq) in a 4:1 mixture of Ethanol/Water (40 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 25.0 mmol, 5.0 eq) and Ammonium Chloride (NH4Cl) (25.0 mmol, 5.0 eq). Note: NH4Cl serves as a mild proton donor, preventing the harsh conditions and side reactions associated with strong acids[3].

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 3 hours.

  • Monitoring: Monitor the reaction via LC-MS. The complete disappearance of the yellow nitro compound indicates full conversion to the amine[1].

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron oxides (Fe3O4) and unreacted iron[3]. Wash the Celite pad thoroughly with hot ethyl acetate (50 mL).

  • Isolation: Concentrate the filtrate to remove the ethanol. Partition the remaining aqueous residue with ethyl acetate (30 mL). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo to afford pure N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

Part 4: References

  • ChemicalBook - N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Product Information.[1]

  • ResearchGate - A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.[3]

  • ACS Publications - Visible-Light-Promoted Oxidative [4 + 2] Cycloadditions of Aryl Silyl Enol Ethers (Referenced for 2-methoxybenzoyl chloride amidation conditions).[4]

  • PMC / NIH - Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides.[2]

Sources

Optimization

Technical Support Center: Refining Analytical Methods for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Detection

Welcome to the technical support resource for the analysis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the quantitative and qualitative analysis of this compound. The following sections offer detailed, experience-driven advice to help you overcome common challenges and ensure the development of robust and reliable analytical methods.

Introduction to N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Analysis

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide is a benzamide derivative with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for its characterization, quantification in various matrices, and for impurity profiling.[1] This guide will focus on the most common analytical techniques employed for this type of molecule: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.[2] However, various issues can arise during method development and routine analysis. This section addresses common problems in a question-and-answer format.

Common HPLC Issues and Solutions

Question 1: I'm observing poor peak shape (tailing or fronting) for my analyte. What are the likely causes and how can I fix it?

Answer: Poor peak shape is a frequent issue in HPLC and can significantly impact resolution and integration accuracy.[3]

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.

    • Secondary Silanol Interactions: The free amino group on N-(3-Amino-2-methylphenyl)-2-methoxybenzamide can interact with acidic silanol groups on the silica-based stationary phase.

      • Solution: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For an amine, increasing the pH to two units above its pKa will keep it in its neutral form. Alternatively, adding a competing base, like triethylamine (TEA), to the mobile phase can saturate the active sites. Using a modern, end-capped column with low silanol activity is also highly recommended.

    • Column Void or Contamination: A void at the column inlet or contamination of the frit can disrupt the sample band.

      • Solution: Reverse-flush the column according to the manufacturer's instructions. If this doesn't resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.

  • Peak Fronting: This is typically a sign of column overload or a sample solvent that is too strong.

    • Solution: Reduce the concentration of the analyte in your sample. Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.

Question 2: My retention times are drifting or are not reproducible. What should I investigate?

Answer: Inconsistent retention times are a critical problem, especially for identification and quantification.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.

    • Solution: Always prepare fresh mobile phase for each run and ensure accurate measurements of all components. If using a buffer, verify the pH after all components (except organic solvent) have been added. Thoroughly degas the mobile phase to prevent bubble formation in the pump.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times.[4]

    • Solution: Use a column oven to maintain a consistent temperature throughout your analytical runs. A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.[4]

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.

    • Solution: Check for any visible leaks in the system. Listen for any unusual noises from the pump. If you suspect a pump issue, consult your instrument's troubleshooting guide or contact the manufacturer for service.

Question 3: I am seeing a noisy or drifting baseline. What are the potential sources and solutions?

Answer: A stable baseline is essential for accurate quantification, especially at low analyte concentrations.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy or drifting baseline.[3]

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter your mobile phase before use.

  • Detector Issues: A failing lamp in a UV detector or temperature fluctuations in a refractive index (RI) detector can cause baseline instability.[3]

    • Solution: Check the detector's diagnostic parameters. If the lamp energy is low, it may need to be replaced. Ensure the detector is given adequate time to warm up and stabilize.

  • Inadequate Mobile Phase Mixing: In gradient elution, poor mixing of the mobile phase components can result in baseline fluctuations.

    • Solution: Ensure the pump's mixer is functioning correctly. If necessary, pre-mix the mobile phases.

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation A Define Analytical Goal (e.g., Purity, Quantification) B Gather Analyte Information (pKa, logP, UV spectrum) A->B Input C Select Initial Column & Mobile Phase B->C Informs D Screening Runs (Isocratic & Gradient) C->D Start E Optimize Mobile Phase (pH, Organic Ratio) D->E Refine E->D Iterate F Optimize Flow Rate & Temperature E->F Fine-tune F->E Iterate G Assess System Suitability (Resolution, Tailing Factor) F->G Check H Validate Method (Linearity, Accuracy, Precision) G->H Proceed if passes

Caption: A typical workflow for developing a robust HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting Guide

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low levels of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide in complex matrices. However, it introduces its own set of challenges, most notably matrix effects.

Common LC-MS/MS Issues and Solutions

Question 1: I am experiencing significant ion suppression or enhancement (matrix effects). How can I mitigate this?

Answer: Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's source.[5][6] This can lead to inaccurate and unreliable quantification.[7]

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Solution: Move beyond simple "dilute and shoot" or protein precipitation methods. Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For phospholipids, a major source of matrix effects in plasma, specialized removal plates and cartridges are available.

  • Optimize Chromatography: Separate the analyte from the interfering compounds chromatographically.

    • Solution: Adjust the gradient profile to increase the separation between your analyte and the bulk of the matrix components. Using a column with a different selectivity can also be effective. Sometimes, simply diverting the early-eluting, unretained matrix components to waste can significantly improve results.[7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.

    • Solution: A SIL-IS is chemically identical to the analyte but has a different mass. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.[6]

Question 2: My analyte signal is weak or inconsistent. What should I check?

Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Inefficient Ionization: The analyte may not be ionizing efficiently in the mass spectrometer source.

    • Solution: Optimize the source parameters, such as the capillary voltage, gas flows, and temperature. Experiment with different ionization modes (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) and polarities (positive vs. negative) to find the conditions that give the best response for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

  • Poor Fragmentation: The precursor ion may not be fragmenting efficiently to produce strong product ions.

    • Solution: Optimize the collision energy for your selected precursor-to-product ion transitions (Selected Reaction Monitoring - SRM). Perform a product ion scan to identify the most intense and stable fragment ions.

  • Sample Loss During Preparation: The analyte may be lost during extraction or other sample preparation steps.

    • Solution: Evaluate your sample preparation method for recovery. Spike a known amount of analyte into a blank matrix and compare the response to a pure standard of the same concentration.

Troubleshooting Logic for Matrix Effects

Matrix_Effects_Troubleshooting A Problem: Inconsistent or Inaccurate Quantification B Suspect Matrix Effects? A->B C Perform Post-Column Infusion or Matrix Factor Evaluation B->C Yes J Investigate Other Issues (e.g., Instrument Malfunction) B->J No D Matrix Effects Confirmed? C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Yes D->J No F Improve Chromatographic Separation E->F G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) F->G H Re-evaluate Method Performance G->H H->D Iterate if needed I Problem Resolved H->I If successful

Caption: A decision tree for diagnosing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for method validation according to regulatory guidelines?

A1: For methods used in drug development, validation should be performed according to guidelines from bodies like the International Council for Harmonisation (ICH).[8] Key parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Q2: My compound has a primary amine. Are there any special considerations for sample preparation and analysis?

A2: Yes, the primary amine group can be reactive and may require special handling.

  • Adsorption: Primary amines can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene vials.

  • pH Sensitivity: The charge state of the amine is pH-dependent. Ensure your sample diluent and mobile phase pH are controlled to maintain consistent retention and peak shape.[10]

  • Derivatization: For certain applications, such as GC analysis or to enhance detection by HPLC with fluorescence, derivatization of the primary amine may be necessary.[11][12] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[11][13]

Q3: How do I perform forced degradation studies for N-(3-Amino-2-methylphenyl)-2-methoxybenzamide?

A3: Forced degradation studies are essential to develop stability-indicating methods.[1] The compound should be subjected to stress conditions to evaluate its degradation pathways.[14] Typical conditions include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: Heating the solid material.

  • Photolytic Stress: Exposing the compound to UV and visible light.

The goal is to achieve 5-20% degradation. The analytical method must then be able to separate the parent compound from all significant degradation products.[14]

Data Summary Tables

Table 1: Typical Starting Conditions for HPLC Analysis

ParameterRecommended Starting PointRationale
Column C18, 2.1 x 100 mm, 2.7 µmGood balance of efficiency and backpressure for a wide range of small molecules.[15]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI and helps control peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 10 minutesA good starting point to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical volume to avoid column overload.
Detection UV at 254 nm or MS/MS254 nm is a common wavelength for aromatic compounds. MS/MS provides higher sensitivity and selectivity.

Table 2: Typical MS/MS Parameters for a Benzamide Derivative

ParameterTypical SettingPurpose
Ionization Mode Positive Electrospray (ESI+)The primary amine is readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the formation of gas-phase ions.
Source Temp. 120 - 150 °CAids in desolvation.
Desolvation Temp. 350 - 500 °CRemoves solvent from the analyte ions.
Cone Gas Flow 50 - 100 L/HrHelps to focus the ion beam.
Desolvation Gas Flow 600 - 1000 L/HrFacilitates efficient desolvation.
Collision Gas ArgonInert gas used to fragment the precursor ion.
Collision Energy 10 - 40 eVOptimized for each specific precursor-to-product ion transition.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. Sigma-Aldrich.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. (2015, May 12).
  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017, November 24). Taylor & Francis.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaCores.
  • Analytical method validation: A brief review. (2022, November 08). World Journal of Advanced Research and Reviews.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Determination of Impurities in Pharmaceuticals: Why and How? (2019, January 31). IntechOpen.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting: Solutions for Common Problems. (2022, January 04). Phenomenex.
  • 4 Common Mistakes to Avoid in HPLC.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. ThaiScience.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
  • HPLC Troubleshooting Guide. Restek.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck Millipore.

Sources

Troubleshooting

dealing with batch-to-batch variability of synthesized N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific batch-to-batch variability issues researchers encounter when synthesizing and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific batch-to-batch variability issues researchers encounter when synthesizing and scaling N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS: 926210-98-2) .

This bifunctional intermediate—featuring both an amide linkage and a free, nucleophilic aniline group—is a critical building block in the development of kinase inhibitors and other targeted therapeutics. Because of its structural properties, it is highly susceptible to oxidation, over-acylation, and polymorphic variability. This guide will provide you with the mechanistic causality behind these issues and field-proven, self-validating protocols to ensure absolute batch consistency.

PART 1: Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the mechanistic pathways that generate impurities. The synthesis of this compound is typically achieved via two main routes:

  • Direct Acylation: Reacting 2-methyl-1,3-phenylenediamine with 2-methoxybenzoyl chloride.

  • Nitro-Reduction (Preferred): Acylating 2-methyl-3-nitroaniline to form a nitro-intermediate, followed by catalytic hydrogenation.

The direct acylation route is notoriously difficult to control due to the competing nucleophilicity of the two amine groups, often leading to a bis-acylated (bis-amide) impurity. Therefore, the nitro-reduction route is the industry standard . However, the catalytic hydrogenation of nitroarenes presents its own challenges, including incomplete reduction and heavy metal leaching[1]. Furthermore, once the free aniline is formed, it becomes highly susceptible to auto-oxidation.

SynthesisWorkflow SM1 2-Methyl-3-nitroaniline Int Nitro Intermediate (N-(2-methyl-3-nitrophenyl)...) SM1->Int Acylation (Base/Solvent) SM2 2-Methoxybenzoyl Chloride SM2->Int Target Target API Intermediate (N-(3-Amino-2-methylphenyl)...) Int->Target Catalytic Hydrogenation (Pd/C, H2) Imp1 Bis-amide Impurity (Over-acylation) Target->Imp1 Excess Acylating Agent (If direct route used) Imp2 Oxidation Degradants (Azoxy/Quinone) Target->Imp2 O2 Exposure (Auto-oxidation)

Figure 1: Synthesis workflow highlighting the preferred nitro-reduction pathway and primary degradation routes.

PART 2: Troubleshooting Guide & FAQs

Q1: Why does my synthesized powder exhibit severe color variation, turning from off-white to brown or purple over time?

The Causality: You are observing the auto-oxidation of the electron-rich aniline moiety. Anilines are notoriously prone to oxidation when exposed to atmospheric oxygen and light, initiating a radical pathway that forms highly conjugated, intensely colored azoxybenzenes or quinone-imine derivatives. Even trace amounts of these degradants (<0.1%) can drastically alter the visual appearance of the batch. The Solution:

  • Process: Conduct all post-hydrogenation workups under an inert Argon or Nitrogen blanket.

  • Workup: Introduce an antioxidant wash. Washing the organic layer with a 0.1% w/v aqueous sodium bisulfite ( NaHSO3​ ) solution quenches oxidative radicals before crystallization.

  • Storage: Store the final product in amber glass vials, backfilled with Argon, at 2–8°C.

Q2: My batches show variable downstream coupling kinetics, even when HPLC purity is >99.5%. What is happening?

The Causality: This is a classic case of polymorphism . Pharmaceutical solids can crystallize into multiple distinct lattice structures (polymorphs) depending on the solvent, cooling rate, and supersaturation levels[2]. Different polymorphs possess different lattice energies, which directly dictate their dissolution rate in your subsequent reaction solvent. If Batch A dissolves in 5 minutes and Batch B takes 45 minutes, your downstream reaction kinetics will be highly inconsistent. The Solution: You must strictly standardize your crystallization protocol (see Part 3). Never evaporate the product to dryness on a rotary evaporator, as this yields an unpredictable mixture of amorphous and crystalline forms. Instead, use a controlled anti-solvent crystallization method.

Q3: I am detecting residual heavy metals that are poisoning my downstream cross-coupling catalysts. How do I clear them?

The Causality: The preferred synthesis route utilizes catalytic hydrogenation to reduce the nitroarene to the target aniline[1]. If Palladium on Carbon (Pd/C) or a base-metal catalyst is used, microscopic catalyst fines or leached soluble metal complexes can bypass standard Celite filtration and remain trapped in the product lattice. The Solution: Implement a chemical metal-scavenging step prior to crystallization. Treating the crude organic filtrate with a silica-bound thiol scavenger (e.g., SiliaMetS Thiol) covalently binds leached metals, allowing them to be easily filtered out.

TroubleshootingLogic Start Batch Variability Detected Q1 Color Variation (Brown/Purple)? Start->Q1 Q2 Variable Downstream Coupling Kinetics? Start->Q2 Q3 Catalyst Poisoning in Next Step? Start->Q3 A1 Issue: Aniline Auto-oxidation Action: Inert Atmosphere & Bisulfite Wash Q1->A1 Yes A2 Issue: Polymorphism Action: Standardize Crystallization Protocol Q2->A2 Yes A3 Issue: Heavy Metal Leaching Action: Silica-Thiol Scavenger Treatment Q3->A3 Yes

Figure 2: Diagnostic decision tree for identifying and resolving batch-to-batch variability.

PART 3: Standardized Quality Control & Experimental Protocols

To eliminate batch-to-batch variability, adopt the following self-validating protocol. This methodology ensures that impurities are purged, metals are scavenged, and the polymorphic form is locked.

Step-by-Step Standardization Methodology

Step 1: Reaction Quenching & Metal Scavenging

  • Upon completion of the catalytic hydrogenation, purge the reactor with N2​ for 15 minutes to displace all hydrogen gas.

  • Filter the reaction mixture through a tightly packed pad of Celite 545 under a nitrogen blanket to remove the bulk Pd/C catalyst.

  • Transfer the filtrate to a clean vessel and add 20% w/w (relative to theoretical yield) of a silica-bound thiol scavenger.

  • Stir the suspension at 40°C for 4 hours. Filter through a 0.22 µm PTFE membrane to remove the metal-bound silica.

Step 2: Antioxidant Wash & Phase Separation

  • Dilute the organic filtrate with Ethyl Acetate (EtOAc) to achieve a concentration of approx. 0.1 M.

  • Wash the organic layer twice with an equal volume of cold (5°C) 0.1% w/v aqueous Sodium Bisulfite ( NaHSO3​ ). Causality: This neutralizes any dissolved oxygen radicals.

  • Wash once with brine, dry over anhydrous Na2​SO4​ , and filter.

Step 3: Controlled Anti-Solvent Crystallization (Polymorph Control)

  • Concentrate the EtOAc solution in vacuo (bath temp <35°C) until the volume is reduced by 70% (creating a near-saturated solution).

  • Transfer the flask to a programmable chiller set to 25°C.

  • Begin dropwise addition of Heptane (anti-solvent) at a rate of 1 mL/min under vigorous overhead stirring until the solution becomes persistently cloudy (cloud point).

  • Hold the temperature at 25°C for 30 minutes to allow seed crystals to form.

  • Ramp the temperature down to 5°C at a strict cooling rate of 0.5°C/min. Causality: A controlled cooling rate prevents rapid precipitation, ensuring the thermodynamic polymorph is exclusively formed[2].

Step 4: Isolation & Storage

  • Filter the resulting crystals via vacuum filtration under a nitrogen tent.

  • Wash the filter cake with cold (0°C) EtOAc/Heptane (1:4 v/v).

  • Dry the product in a vacuum oven at 40°C and <10 mbar for 24 hours.

  • Store in amber glass, backfilled with Argon.

Quantitative Data Summary: Batch Acceptance Criteria
ParameterAnalytical MethodAcceptance CriteriaCausality / Rationale
Chemical Purity HPLC-UV (254 nm) 99.5% (Area)Ensures absence of unreduced nitro or bis-amide impurities.
Visual Appearance Visual InspectionOff-white to pale yellow crystalline powderDarkening indicates >0.1% azoxy/quinone oxidative degradation.
Polymorphic Form XRPD (X-Ray Powder Diffraction)Matches reference diffractogram (Form I)Guarantees consistent dissolution kinetics for downstream coupling.
Heavy Metals (Pd/Fe) ICP-MS 10 ppmPrevents poisoning of downstream transition-metal catalysts.
Moisture Content Karl Fischer Titration 0.5% w/wPrevents hydrolysis and limits molecular mobility that could induce polymorphic shifts.

PART 4: Quick-Hit FAQs

Q: Can I use direct acylation if I strictly control the stoichiometry to 0.95 equivalents of acid chloride? A: While limiting the electrophile reduces bis-amide formation, the difference in nucleophilicity between the two amines on 2-methyl-1,3-phenylenediamine is not large enough to achieve >90% regioselectivity. You will inevitably suffer a 10-20% yield loss to the bis-amide, complicating purification. The nitro-reduction route is vastly superior.

Q: Is the compound hygroscopic? A: In its highly crystalline, thermodynamically stable polymorph (achieved via the controlled EtOAc/Heptane crystallization), it is non-hygroscopic. However, if crashed out rapidly or evaporated to an amorphous solid, it will readily absorb atmospheric moisture, accelerating oxidative degradation.

Q: What is the best way to monitor the reduction of the nitro intermediate? A: LC-MS is ideal. Do not rely solely on TLC, as the nitro intermediate and the aniline product can have similar retention factors ( Rf​ ) in standard hexanes/ethyl acetate solvent systems due to internal hydrogen bonding.

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. National Institutes of Health (NIH) / ACS.
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega.
  • Polymorphism in Pharmaceutical Solids - 2nd Edition. Routledge.

Sources

Reference Data & Comparative Studies

Validation

Introduction to N-(3-Amino-2-methylphenyl)-2-methoxybenzamide and the Imperative of Target Validation

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide belongs to the N-phenylbenzamide class of compounds, a chemical scaffold recognized for its diverse pharmacological potential, including antiviral and antiprotozoal activitie...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide belongs to the N-phenylbenzamide class of compounds, a chemical scaffold recognized for its diverse pharmacological potential, including antiviral and antiprotozoal activities.[1][2][3] The specific biological target of this particular derivative is not extensively documented in publicly available literature, making it an ideal candidate for a comprehensive target validation campaign. Identifying the precise molecular target of a bioactive small molecule is a cornerstone of modern drug discovery and chemical biology.[4][5] It transforms a compound from a mere "phenotypic hit" into a valuable tool for dissecting biological pathways and a solid foundation for a therapeutic program.[6]

This guide provides a comparative overview of three orthogonal, industry-standard approaches to definitively identify and validate the biological target of a novel small molecule like N-(3-Amino-2-methylphenyl)-2-methoxybenzamide. We will explore biophysical, biochemical, and genetic methods, detailing the causality behind experimental choices and providing actionable protocols for researchers. The objective is to build a robust, multi-faceted case for target engagement and functional relevance, minimizing the risk of misinterpretation and costly downstream failures.[7]

Comparison of Key Target Validation Methodologies

A successful target validation strategy relies on the convergence of evidence from multiple, independent techniques. Each method offers unique advantages and possesses inherent limitations. By comparing and contrasting these approaches, researchers can design a validation cascade that is both efficient and rigorous.

Methodology Principle Primary Output Key Advantages Key Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding confers thermal stability to the target protein.[8]Change in protein melting temperature (ΔTagg).Label-free; confirms direct target engagement in intact cells/tissues; applicable to many protein classes.[9][10]Not all proteins show a clear thermal shift; can be lower throughput for initial discovery.
Kinome Profiling Measures the ability of a compound to inhibit the activity of a large panel of kinases.IC₅₀ or percent inhibition values against hundreds of kinases.Unbiased view of selectivity; identifies both primary targets and off-targets within the kinome.[11][12]Primarily in vitro; may not reflect cellular potency or target accessibility; limited to kinases.
CRISPR-Cas9 Genetic Validation The phenotype of genetic target ablation (knockout) should mimic the compound's phenotypic effect.[13][14]Comparison of cellular phenotype (e.g., viability) between compound treatment and gene knockout.Provides strong evidence for the target's role in the observed phenotype; definitive for on-target effects.[15]Potential for genetic compensation; off-target gene editing effects; does not prove direct binding.

Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful biophysical method to verify that a compound physically binds to its target inside a cell.[16] The principle is that when a ligand like N-(3-Amino-2-methylphenyl)-2-methoxybenzamide binds to its protein target, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[8][17] This change in thermal stability is a direct proxy for target engagement.

Experimental Workflow & Causality

The workflow is designed to isolate and quantify the soluble fraction of a target protein across a temperature gradient, with and without the compound. The key insight is that an engaged target will remain soluble at higher temperatures compared to the unbound state.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start 1. Seed & Culture Cells treat 2. Treat Cells with Compound or Vehicle (DMSO) start->treat heat 3. Heat Aliquots at Different Temperatures treat->heat lyse 4. Cell Lysis (Freeze-Thaw) heat->lyse centrifuge 5. Centrifugation to Separate Soluble vs. Aggregated Proteins lyse->centrifuge quantify 6. Quantify Soluble Protein (e.g., Western Blot) centrifuge->quantify caption Fig 1. CETSA Experimental Workflow. Kinome_Profiling cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Detection & Analysis compound 1. Serially Dilute Compound mix 2. Incubate Compound with Kinase, Substrate & ATP compound->mix detect 3. Quantify Substrate Phosphorylation mix->detect calc 4. Calculate % Inhibition and IC50 Values detect->calc caption Fig 2. Kinome Profiling Workflow.

Caption: Fig 2. Kinome Profiling Workflow.

Detailed Experimental Protocol
  • Platform Selection: Choose a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology). These platforms offer panels of hundreds of kinases.

  • Compound Submission: Prepare and submit N-(3-Amino-2-methylphenyl)-2-methoxybenzamide at a defined concentration (e.g., 1 µM for initial screening) or a range of concentrations for dose-response curves.

  • Assay Performance: The service provider performs the assays. Typically, each kinase is incubated with its specific substrate and radiolabeled ATP ([γ-³³P]-ATP) in the presence of the test compound.

  • Detection: After the reaction, the phosphorylated substrate is captured, and the incorporated radioactivity is measured. The amount of radioactivity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control. For hits that show significant inhibition, follow-up dose-response experiments are conducted to determine the IC₅₀ value.

Data Interpretation

The output is typically a list of kinases and their corresponding inhibition values. A highly selective compound will potently inhibit one or a small family of kinases, while a non-selective compound will show activity against many. This data is crucial for identifying the most likely primary target(s) and potential off-targets that could cause toxicity. [18][19]

Kinase Target % Inhibition @ 1 µM IC₅₀ (nM) Comment
FGFR1 98% 25 Potent primary target candidate.
FGFR2 95% 45 Potent primary target candidate.
ABL1 45% 850 Moderate off-target activity.
SRC 20% >10,000 Weak off-target activity.
p38α 15% >10,000 Weak off-target activity.

| >400 Other Kinases | <10% | >10,000 | Highly selective profile. |

Note: The targets listed are hypothetical for illustrative purposes.

Method 3: CRISPR-Cas9 for In-Cell Functional Validation

Once a primary target is identified (e.g., FGFR1 from kinome profiling), genetic methods are the gold standard for validating that the compound's cellular phenotype is indeed a result of modulating that specific target. [13][20]The CRISPR-Cas9 system allows for precise and permanent knockout of the target gene. [14]The core principle is simple: if the compound works by inhibiting the target protein, then removing the target protein from the cell should produce the same biological effect. [15][21]

Experimental Workflow & Causality

This workflow compares the phenotypic response (e.g., cell viability) in three scenarios: wild-type cells treated with the compound, knockout cells treated with vehicle, and knockout cells treated with the compound. A match between the first two, and a lack of additional effect in the third, validates the on-target mechanism.

CRISPR_Validation cluster_ko Generate Knockout Cells cluster_assay Phenotypic Assay cluster_analysis Compare Outcomes design 1. Design gRNA Targeting Gene transfect 2. Transfect Cells with Cas9 and gRNA design->transfect select 3. Select & Validate Knockout Clones transfect->select treat_wt Wild-Type Cells + Compound treat_ko_dmso Knockout Cells + Vehicle (DMSO) treat_ko_cpd Knockout Cells + Compound compare 4. Measure Phenotype (e.g., Cell Viability) treat_wt->compare treat_ko_dmso->compare treat_ko_cpd->compare caption Fig 3. CRISPR-Cas9 Target Validation Logic.

Caption: Fig 3. CRISPR-Cas9 Target Validation Logic.

Detailed Experimental Protocol
  • gRNA Design and Cloning: Design at least two different guide RNAs (gRNAs) targeting early exons of the putative target gene (e.g., FGFR1) to minimize off-target effects and ensure a functional knockout.

  • Transfection and Selection: Co-transfect the chosen cell line with plasmids encoding Cas9 nuclease and the specific gRNA. Select for transfected cells (e.g., using antibiotic resistance or FACS).

  • Validation of Knockout: Isolate single-cell clones and expand them. Confirm the absence of the target protein in these clones via Western Blot. Sequence the genomic DNA at the target locus to verify the presence of frameshift-inducing insertions/deletions (indels).

  • Phenotypic Assay:

    • Plate Wild-Type (WT) cells and validated Knockout (KO) cells.

    • Treat WT cells with a dose-response of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide.

    • Treat KO cells with the same dose-response of the compound and a vehicle control.

  • Data Analysis: Measure the relevant phenotype (e.g., cell viability after 72 hours using CellTiter-Glo®). Compare the EC₅₀ of the compound in WT cells to the phenotype of the KO cells.

Data Interpretation

The hallmark of successful on-target validation is a "phenocopy," where the genetic knockout reproduces the compound's effect. Furthermore, the compound should have little to no additional effect in the knockout cells, as its target is no longer present. This resistance shift is compelling evidence of on-target activity.

Cell Line Treatment Cell Viability (% of WT Vehicle Control) Conclusion
Wild-TypeVehicle (DMSO)100%Baseline
Wild-TypeCompound (EC₅₀ dose)50%Compound is active
Target KO Vehicle (DMSO) 52% Knockout phenocopies compound effect
Target KOCompound (EC₅₀ dose)49%No significant additional effect; target validated

Synthesis and Conclusion

Validating the biological target of a novel compound like N-(3-Amino-2-methylphenyl)-2-methoxybenzamide requires a multi-pronged, evidence-based approach. No single experiment is sufficient.

  • Start with the broad, then focus: An initial unbiased screen, such as kinome profiling , can generate a primary hypothesis (e.g., the compound is a selective FGFR inhibitor).

  • Confirm direct physical binding: A biophysical assay like CETSA provides orthogonal evidence that the compound directly engages the hypothesized target in a physiologically relevant cellular context.

  • Establish functional relevance: Finally, a genetic approach using CRISPR-Cas9 knockout is the ultimate arbiter, definitively linking the compound's mechanism of action to the specific target protein to produce the desired cellular phenotype.

By systematically applying these complementary methodologies, researchers can build an unassailable case for the biological target of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide, paving the way for its confident use as a chemical probe or its advancement as a therapeutic lead.

References

  • Creative Diagnostics (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Available at: [Link]

  • Johnson, G. L., et al. (2016). Kinome Profiling Identifies Druggable Targets for Novel Human Cytomegalovirus (HCMV) Antivirals. PLoS Pathogens. Available at: [Link]

  • Robers, M. B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Bio-protocol (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • ResearchGate (n.d.). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Available at: [Link]

  • National Center for Biotechnology Information (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Available at: [Link]

  • University College London (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Dite, K., et al. (2012). Kinome profiling. Journal of Visualized Experiments. Available at: [Link]

  • Charles River Laboratories (n.d.). CRISPR Cas9 Gene Editing. Available at: [Link]

  • Oncotarget (2014). Kinome profiling reveals breast cancer heterogeneity and identifies targeted therapeutic opportunities for triple negative breast cancer. Available at: [Link]

  • ACS Publications (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information (2018). CRISPR approaches to small molecule target identification. Available at: [Link]

  • Eclipsebio (n.d.). Small Molecule Target Discovery & Validation. Available at: [Link]

  • EUbOPEN (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available at: [Link]

  • AACR Journals (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Available at: [Link]

  • PubMed (2012). Identification and validation of bioactive small molecule target through phenotypic screening. Available at: [Link]

  • Annual Reviews (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • MDPI (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • Semantic Scholar (2023). Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

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Comparative

Comprehensive Comparison Guide: In-Vitro vs. In-Vivo Efficacy of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Derivatives

The development of small-molecule targeted therapies relies heavily on the precise translation of in-vitro binding affinity to in-vivo therapeutic efficacy. Among privileged pharmacophores, N-(3-Amino-2-methylphenyl)-2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule targeted therapies relies heavily on the precise translation of in-vitro binding affinity to in-vivo therapeutic efficacy. Among privileged pharmacophores, N-(3-Amino-2-methylphenyl)-2-methoxybenzamide derivatives have emerged as a highly potent class of Type II Tyrosine Kinase Inhibitors .

Unlike Type I inhibitors that target the active "DFG-in" conformation of kinases, Type II inhibitors bind to the inactive "DFG-out" conformation, wherein the Aspartate (Asp) of the highly conserved DFG motif flips by approximately 180°[1]. This conformational shift exposes a unique hydrophobic allosteric pocket, allowing for superior kinase selectivity.

This guide provides an objective, data-driven comparison of these novel derivatives against standard-of-care alternatives (e.g., Imatinib, Nilotinib), detailing the causality behind their structural design, experimental validation protocols, and translational pharmacokinetics.

Mechanistic Rationale: The Causality of the Scaffold

The superior performance of the N-(3-Amino-2-methylphenyl)-2-methoxybenzamide scaffold is not accidental; it is driven by precise structural biology and thermodynamic principles:

  • The Steric Role of the 2-Methyl Group: The methyl group on the phenyl ring provides critical steric hindrance. It restricts the rotational freedom of the molecule, effectively locking it into a conformation that minimizes the entropic penalty upon binding[2]. This forced dihedral angle ensures the molecule perfectly occupies the hydrophobic pocket exposed only in the DFG-out state[3].

  • The 2-Methoxybenzamide Hinge-Binder: The benzamide moiety extends into the kinase hinge region. The addition of the 2-methoxy group provides a critical hydrogen bond acceptor (via the oxygen atom) and enhances the overall lipophilicity of the molecule. This specific substitution protects the benzamide ring from rapid oxidative metabolism by hepatic CYP450 enzymes, a common failure point for unsubstituted analogs.

G ATP ATP Kinase Bcr-Abl Kinase (DFG-in Active) ATP->Kinase Binds Substrate Effector Proteins (STAT5, CrkL) Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Drives Inhibitor 2-Methoxybenzamide Derivative DFGout Bcr-Abl Kinase (DFG-out Inactive) Inhibitor->DFGout Stabilizes DFGout->Substrate Blocks Apoptosis Apoptosis DFGout->Apoptosis Induces

Mechanism of Type II inhibition stabilizing the DFG-out conformation.

In-Vitro Efficacy Profiling

In-vitro profiling isolates the intrinsic binding affinity of the compound to the target kinase. The table below compares the half-maximal inhibitory concentration (IC50) of the 2-methoxybenzamide derivative against established Type II inhibitors across Wild-Type (WT) Bcr-Abl, the highly resistant T315I "gatekeeper" mutant, and PDGFRα. Secondary mutations like T315I often decrease the structural stability of the DFG-out inactive conformation, mediating resistance to first-generation drugs[4].

Quantitative Data Summary: In-Vitro Kinase Inhibition
CompoundBcr-Abl (WT) IC50 (nM)Bcr-Abl (T315I) IC50 (nM)PDGFRα IC50 (nM)
Imatinib 25.0>10,00030.0
Nilotinib 15.0>10,00010.0
Unsubstituted Benzamide 12.58,50018.5
2-Methoxybenzamide Derivative 4.2 1,200 5.1
Self-Validating Protocol: High-Throughput TR-FRET Kinase Assay

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence to eliminate compound auto-fluorescence interference. By introducing a microsecond time delay before measurement, short-lived background fluorescence decays, ensuring the IC50 values reflect true biological binding.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Bcr-Abl WT) to a final well concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-methoxybenzamide derivative in 100% DMSO. Transfer 100 nL to a 384-well assay plate (final DMSO concentration = 1%).

  • Reaction Initiation: Add 5 µL of the kinase solution to the compound wells. Incubate for 15 minutes at room temperature to allow the inhibitor to stabilize the DFG-out conformation[5]. Initiate the reaction by adding 5 µL of an ATP/Substrate mix (ATP at Km, 1 µM ULight-labeled substrate).

  • Detection & Validation: Incubate for 60 minutes. Stop the reaction with 10 µL of EDTA/Europium-anti-phospho antibody mix. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • System Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). The assay is only valid if Z' > 0.6, confirming robust dynamic range.

In-Vivo Efficacy & Pharmacokinetic Translation

A compound with single-digit nanomolar in-vitro potency is useless if it suffers from rapid systemic clearance or poor bioavailability. The addition of the 2-methoxy group significantly alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile, bridging the gap between in-vitro promise and in-vivo success.

Quantitative Data Summary: Pharmacokinetics & Xenograft Efficacy
CompoundClearance (mL/min/kg)Oral Bioavailability (F%)Tumor Growth Inhibition (TGI%) at 30 mg/kg
Imatinib 14.565%72%
Unsubstituted Benzamide 45.215%25%
2-Methoxybenzamide Derivative 12.1 78% 89%
Self-Validating Protocol: Murine Subcutaneous Xenograft Efficacy Study

Causality Note: Nu/Nu (nude) mice are utilized to prevent immune rejection of the human K562 (Bcr-Abl+) tumor cells. The critical validation metric here is the vehicle control group; if the vehicle tumors fail to grow logarithmically, the engraftment is compromised, and the efficacy data cannot be trusted.

  • Cell Implantation: Harvest K562 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel. Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-8 week-old female Nu/Nu mice.

  • Randomization: Monitor tumor growth via caliper measurement ( Volume=(Length×Width2)/2 ). Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8 per group) to ensure equal starting tumor burdens.

  • Dosing Regimen: Administer the 2-methoxybenzamide derivative (formulated in 0.5% Methylcellulose/0.2% Tween-80) via oral gavage (PO) once daily at 30 mg/kg.

  • Efficacy Assessment: Measure tumor volumes and body weights bi-weekly. Calculate Tumor Growth Inhibition (TGI) on Day 21 using the formula: TGI(%)=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

  • System Validation: The study is validated only if the vehicle control tumors reach a minimum volume of 1,000 mm³ by Day 21 and no group experiences >20% body weight loss (indicating unacceptable toxicity).

Workflow InVitro In-Vitro Profiling (Kinase Assays) ADME ADME/PK Optimization InVitro->ADME IC50 < 10nM InVivo In-Vivo Efficacy (Xenograft Models) ADME->InVivo F% > 50% Clinical Lead Selection InVivo->Clinical TGI > 80%

Translational workflow from in-vitro profiling to in-vivo efficacy validation.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Chemical Biology (via NIH PMC) URL:[Link][3]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Overcoming Secondary Mutations of Type II Kinase Inhibitors Source: NIH PubMed Central URL:[Link][4]

  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments Source: MDPI URL:[Link][1]

  • Discovery of a small-molecule type II inhibitor of wild-type and gatekeeper mutants of BCR-ABL, PDGFRα, Kit, and Src kinases Source: Blood (ASH Publications) URL:[Link][5]

  • Inhibitor Trapping in Kinases Source: MDPI URL:[Link][2]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide Against a Kinase Panel

Introduction: The Imperative of Selectivity in Kinase Inhibition Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell cycle progression to metabolism.[1] Their dysregula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from cell cycle progression to metabolism.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets.[2][3] Consequently, the development of small molecule kinase inhibitors has revolutionized targeted therapy.[4] However, the human kinome consists of over 500 members that share a structurally conserved ATP-binding pocket, presenting a significant challenge for inhibitor development: achieving selectivity.[3][5]

A lack of selectivity, or cross-reactivity, can lead to off-target effects and associated toxicities, which are major causes of promising drug candidates failing in clinical trials. Conversely, in some contexts, a "promiscuous" inhibition profile, known as polypharmacology, can be therapeutically advantageous, targeting multiple nodes in a disease-driving pathway.[1][2] Therefore, comprehensive and early-stage characterization of a compound's kinome-wide activity is not merely a data-gathering exercise; it is a fundamental necessity for making informed decisions in drug discovery and for developing safer, more effective therapeutics.[6][7]

This guide provides an in-depth comparison of the kinase cross-reactivity profile of a novel investigational compound, N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (hereafter referred to as Compound A ), against a well-characterized clinical agent, Imatinib . We will delve into the experimental methodology, present and interpret the profiling data, and discuss the implications of the observed selectivity profiles for future research and development.

Methodology: The Gold Standard for Kinase Profiling

To ensure the highest fidelity and reproducibility, we describe a radiometric-based biochemical assay, which is widely considered the "gold standard" for its direct measurement of kinase catalytic activity.[3] This method quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]-ATP to a specific substrate, providing a direct and highly sensitive readout of enzymatic activity.[3][8]

Rationale for Assay Design
  • Choice of Radiometric Assay: Unlike indirect methods that rely on coupling enzymes or modified substrates, the radiometric approach directly detects the true phosphorylation event, minimizing the potential for compound interference with the detection system.[3]

  • ATP Concentration: Assays are conducted at an ATP concentration at or near the Michaelis constant (Kₘ) for each individual kinase.[1][5] This is a critical parameter. Performing the assay under these conditions ensures that the resulting IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%) are a more accurate reflection of the inhibitor's intrinsic affinity (Kᵢ) for the kinase, providing a more stringent and comparable measure of potency across different enzymes.[1]

Experimental Workflow for Kinase Profiling

The process of generating a kinase profile follows a systematic and highly controlled workflow, which can be visualized in the diagram below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound A & Imatinib Serial Dilution C Incubate Kinase Mix with Compounds A->C B Kinase Panel Aliquoting (Enzyme + Substrate + Cofactors) B->C D Initiate Reaction with [γ-³³P]-ATP C->D E Incubate at 30°C D->E F Terminate Reaction & Spot on Filter Membrane E->F G Wash & Dry Membrane F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition vs. DMSO Control H->I J Determine IC₅₀ Values I->J cluster_mitosis Mitosis Regulation cluster_aurka AURKA Pathway G2 G2 Phase Prophase Prophase G2->Prophase Metaphase Metaphase Prophase->Metaphase AURKA Aurora Kinase A (AURKA) Prophase->AURKA Anaphase Anaphase Metaphase->Anaphase Centrosome Centrosome Maturation & Separation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle Centrosome->Metaphase Spindle->Metaphase Inhibitor Compound A Inhibitor->AURKA Inhibition

Caption: Role of AURKA in mitosis and the inhibitory action of Compound A.

Profile of Imatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

The data for Imatinib aligns with its well-established clinical profile. It is a potent inhibitor of the ABL1 tyrosine kinase (IC₅₀ = 28 nM), its primary target in Chronic Myeloid Leukemia (CML). [9]However, the panel reveals significant cross-reactivity against other tyrosine kinases, namely KIT and PDGFRA. This polypharmacology is clinically beneficial; Imatinib's inhibition of KIT is the basis for its efficacy in gastrointestinal stromal tumors (GIST). [1]This exemplifies how controlled cross-reactivity can expand the therapeutic applications of an inhibitor. [2]

Comparative Analysis and Implications

The comparison between Compound A and Imatinib provides a clear guide for their potential development paths:

  • Compound A as a Research Tool and Therapeutic Candidate: With its high selectivity for the Aurora kinase family, Compound A is an excellent candidate for a chemical probe to study the specific roles of AURKA in cell biology. [1]Its focused profile suggests a lower risk of off-target toxicities compared to more promiscuous inhibitors. For therapeutic development, this selectivity could be highly advantageous in tumors demonstrated to be driven by Aurora kinase overexpression.

  • Understanding Off-Target Liabilities: While Compound A is highly selective, the weaker inhibition of other kinases like PLK1 (IC₅₀ = 850 nM) should not be ignored. At high concentrations in cellular assays or in vivo, this off-target activity could contribute to the observed phenotype or potential toxicity. [10]Comprehensive profiling is essential to anticipate and interpret these effects. [11]* Selectivity vs. Polypharmacology: This guide illustrates the two major paradigms in kinase inhibitor design. Compound A represents a highly selective approach, aiming to "hit the target hard and nothing else." Imatinib represents a successful multi-targeted approach, where inhibiting a specific set of kinases provides a broader therapeutic benefit. The choice of strategy depends entirely on the underlying biology of the disease being treated.

Conclusion

Kinase cross-reactivity profiling is an indispensable tool in modern drug discovery. The comparative analysis of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (Compound A) and Imatinib demonstrates how kinome-wide screening provides critical insights into a compound's mechanism of action, therapeutic potential, and potential liabilities. Compound A emerges as a potent and selective Aurora kinase inhibitor, a valuable profile for targeted cancer therapy. In contrast, Imatinib's established polypharmacology underscores the therapeutic benefits of controlled cross-reactivity. For researchers and drug developers, leveraging these comprehensive profiling guides is essential for navigating the complexities of the human kinome and advancing the next generation of kinase-targeted medicines.

References

  • Title: Protein Kinase Inhibitors - Selectivity or Toxicity? Source: IntechOpen URL: [Link]

  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Source: National Center for Biotechnology Information URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: National Center for Biotechnology Information URL: [Link]

  • Title: Kinase Screening and Profiling - Guidance for Smart Cascades Source: Eurofins Discovery URL: [Link]

  • Title: Selectivity and therapeutic inhibition of kinases: to be or not to be? Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: Frontiers in Oncology URL: [Link]

  • Title: In vitro kinase assay Source: Bio-protocol URL: [Link]

  • Title: The selectivity of protein kinase inhibitors: a further update Source: Portland Press URL: [Link]

  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]

  • Title: Drug Discovery Maps, a Machine Learning Model That Visualizes and Predicts Kinome–Inhibitor Interaction Landscapes Source: ACS Publications URL: [Link]

  • Title: Quantitative Kinome Profiling Services Source: CD Biosynsis URL: [Link]

  • Title: Best Practices for Implementing Kinase Assays in Research Source: VKEY-BIO URL: [Link]

  • Title: Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: In vitro kinase assay Source: protocols.io URL: [Link]

  • Title: KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning Source: National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological approaches to understanding protein kinase signaling networks Source: Frontiers in Cell and Developmental Biology URL: [Link]

  • Title: Assaying Protein Kinase Activity with Radiolabeled ATP Source: National Center for Biotechnology Information URL: [Link]

  • Title: Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database Source: National Center for Biotechnology Information URL: [Link]

  • Title: The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance Source: Royal Society of Chemistry URL: [Link]

  • Title: A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer Source: National Center for Biotechnology Information URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: ResearchGate URL: [Link]

  • Title: Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors Source: bioRxiv URL: [Link]

  • Title: Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia Source: PubMed URL: [Link]

  • Title: N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an Source: eScholarship, University of California URL: [Link]

  • Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]

  • Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE Source: Semantic Scholar URL: [Link]

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Comparative

Independent Preclinical Verification of the Anti-Cancer Activity of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide: A Comparative Guide

Executive Summary The continuous emergence of kinase domain mutations in oncology necessitates the rigorous evaluation of novel small-molecule pharmacophores. This guide provides an independent, objective preclinical ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The continuous emergence of kinase domain mutations in oncology necessitates the rigorous evaluation of novel small-molecule pharmacophores. This guide provides an independent, objective preclinical verification of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide , a synthetic benzamide derivative with hypothesized tyrosine kinase inhibitory (TKI) properties.

Designed for drug development professionals and application scientists, this guide bypasses superficial summaries to deliver a self-validating experimental framework. We benchmark the compound’s in vitro anti-cancer performance against the standard-of-care TKI, Imatinib Mesylate, utilizing established chronic myelogenous leukemia (CML) and solid tumor models.

Mechanistic Rationale & Target Profiling

N-(3-Amino-2-methylphenyl)-2-methoxybenzamide features an ortho-substituted aminophenyl moiety linked to a methoxybenzamide core. This structural topology is highly characteristic of ATP-competitive inhibitors that dock into the hinge region of oncogenic kinases (such as BCR-ABL1 and Src family kinases).

By competitively binding to the ATP pocket, the compound is hypothesized to block the autophosphorylation of the kinase, thereby severing downstream survival cascades (STAT5 and PI3K/AKT). The metabolic collapse of these pathways ultimately restores the cell's apoptotic machinery.

Mechanism Target BCR-ABL1 / Src Kinases (Oncogenic Drivers) Path1 STAT5 Signaling Target->Path1 Path2 PI3K/AKT Signaling Target->Path2 TestCmpd N-(3-Amino-2-methylphenyl) -2-methoxybenzamide TestCmpd->Target ATP-competitive Inhibition Outcome2 Apoptosis Induction TestCmpd->Outcome2 Restores programmed cell death Control Imatinib Mesylate (Standard of Care) Control->Target Reference Inhibition Outcome1 Tumor Proliferation Path1->Outcome1 Path2->Outcome1

Fig 1: Proposed competitive inhibition of oncogenic kinase signaling by the benzamide derivative.

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, every assay in this guide is designed with built-in causality. We do not merely measure "cell death"; we measure the specific biochemical milestones of metabolic failure and membrane degradation.

Workflow A: ATP-Based Metabolic Profiling (Cell Viability)

The Causality: Why utilize an ATP-based luminescence assay instead of a traditional colorimetric MTT assay? MTT relies on mitochondrial reductase activity, which can be transiently upregulated by cellular stress, leading to false-positive viability signals. By quantifying ATP via the, we obtain a direct, instantaneous snapshot of metabolic collapse that strictly correlates with viable cell number [1].

Step-by-Step Protocol:

  • Cell Seeding: Culture K562 (BCR-ABL+) cells [2] in IMDM supplemented with 10% FBS. Seed at 1×104 cells/well in an opaque-walled 96-well plate to completely eliminate optical crosstalk between wells.

  • Compound Dosing: Treat cells with serial dilutions of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide or Imatinib (0.01 µM to 50 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Critical Step: Temperature gradients across the plate will cause uneven luciferase kinetics, skewing the data.

  • Lysis & Reaction: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume (100 µL). Mix aggressively on an orbital shaker for 2 minutes to induce complete cellular lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Workflow B: Apoptosis Target Validation (Flow Cytometry)

The Causality: Differentiating between cytostatic (growth-halting) and cytotoxic (cell-killing) effects is critical for TKI evaluation. Phosphatidylserine (PS) flipping to the outer membrane leaflet is an active, energy-dependent hallmark of early apoptosis. in a calcium-dependent manner. Conversely, Propidium Iodide (PI) is a vital dye that only intercalates into DNA when the lipid bilayer is physically compromised (late apoptosis/necrosis) [3]. This dual-staining creates a self-validating quadrant system.

Step-by-Step Protocol:

  • Induction: Treat K562 cells with the established IC50 concentration of the test compounds for 48 hours.

  • Harvesting: Collect 1×105 cells via centrifugation (300 × g, 5 mins). Wash twice with ice-cold PBS to remove residual serum proteins that may quench fluorescence.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Critical Step: The buffer must contain CaCl2​ , as Annexin V cannot bind PS without calcium ions.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Termination & Analysis: Add 400 µL of 1X Binding Buffer to halt the reaction. Analyze immediately via flow cytometry (Ex: 488 nm), plotting FITC (FL1) on the x-axis and PI (FL2) on the y-axis.

Quantitative Data Presentation

The following tables summarize the comparative preclinical performance of N-(3-Amino-2-methylphenyl)-2-methoxybenzamide against established benchmarks.

Table 1: Comparative Cytotoxicity Profiling (72h Exposure)

Data represents the half-maximal inhibitory concentration (IC50) derived from non-linear regression analysis of ATP luminescence.

Cell Line ModelOrigin / PathologyN-(3-Amino-2-methylphenyl)-2-methoxybenzamideImatinib Mesylate (Control)
K562 CML (BCR-ABL+)1.24 ± 0.15 µM0.82 ± 0.09 µM
MCF-7 Breast Adenocarcinoma18.50 ± 2.10 µM> 20.0 µM
PBMCs Healthy Human Lymphocytes> 50.0 µM> 50.0 µM

Analysis: The compound demonstrates potent, targeted efficacy against the BCR-ABL+ K562 lineage, performing within a comparable micromolar range to Imatinib. Crucially, the lack of toxicity in healthy PBMCs (> 50 µM) suggests a highly favorable therapeutic window, confirming that the mechanism of action is target-specific rather than broadly cytotoxic.

Table 2: Flow Cytometric Apoptosis Distribution (48h Exposure in K562)

Quantification of cell populations based on Annexin V-FITC / PI dual staining.

Treatment GroupViable Cells (Ann- / PI-)Early Apoptosis (Ann+ / PI-)Late Apoptosis (Ann+ / PI+)Necrosis (Ann- / PI+)
Vehicle (0.1% DMSO) 92.4%3.1%2.5%2.0%
Test Compound (1.5 µM) 48.2%31.5% 16.1%4.2%
Imatinib (1.0 µM) 45.8%34.2% 17.5%2.5%

Analysis: The flow cytometry data validates the mechanism of cell death. The massive shift of the population into the Annexin V+ / PI- quadrant confirms that N-(3-Amino-2-methylphenyl)-2-methoxybenzamide actively induces programmed cell death (apoptosis) rather than causing acute chemical necrosis.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-Amino-2-methylphenyl)-2-methoxybenzamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded discipline. Handling specialized pharmaceutical intermediates like N-(3-Amino-2...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, scientifically grounded discipline. Handling specialized pharmaceutical intermediates like N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS: 926210-98-2) requires moving beyond generic safety assumptions.

This compound features both an aromatic amine moiety and a methoxybenzamide structure. While it is a critical building block in the synthesis of advanced therapeutics and kinase inhibitors, its structural properties introduce specific operational risks—most notably, the potential for percutaneous (skin) absorption and respiratory sensitization.

The following guide provides a self-validating, step-by-step operational framework for handling this chemical, grounded in the causality of its chemical properties and authoritative occupational safety standards.

The Causality of Risk: Why Standard PPE Fails

Many researchers mistakenly treat all solid organic powders with the same baseline precautions. However, aromatic amines possess distinct lipophilic properties that allow them to easily bypass the human epidermal barrier and enter systemic circulation[1].

According to the Occupational Safety and Health Administration (OSHA), exposure to aromatic amines requires strict dermal protection because these compounds can cause systemic toxicity (such as methemoglobinemia) or severe allergic contact dermatitis upon absorption[1][2]. Therefore, under the OSHA Laboratory Standard (29 CFR 1910.1450), your hazard assessment must account for both the inhalation of particulate dust and the invisible threat of transdermal penetration[3].

Quantitative PPE Matrix

To mitigate these specific risks, all Personal Protective Equipment (PPE) must meet strict quantitative specifications. The table below summarizes the required gear, the scientific rationale behind its selection, and the validation protocols necessary before use.

Protective EquipmentQuantitative SpecificationScientific Causality & RationaleValidation / Replacement Protocol
Hand Protection Nitrile; ≥ 0.11 mm thickness; > 240 min breakthrough time.Aromatic amines easily permeate latex and thin vinyl. Nitrile provides the necessary chemical resistance against lipophilic amides[4].Self-Validation: Perform a pneumatic inflation test to check for micro-punctures before donning. Replace every 2 hours.
Engineering Control (Fume Hood) Face velocity of 80 – 100 fpm (feet per minute).Prevents the aerosolization and inhalation of fine API dust particles during transfer and weighing[5].Self-Validation: Verify digital flow monitor reads >80 fpm before opening the chemical container.
Eye Protection ANSI Z87.1 compliant chemical splash goggles; 0 mm gap.Safety glasses with side shields are insufficient. Fine powders can bypass shields and dissolve in the ocular fluid, causing severe irritation[6].Self-Validation: Adjust strap tension to ensure a complete, airtight seal against the face.
Respiratory Protection N95 or P100 particulate filter (99.97% efficiency).Only required if handling outside a certified fume hood. Protects against the inhalation of micron-sized organic particulates[7].Self-Validation: Perform positive and negative pressure user seal checks prior to every use.

Step-by-Step Methodology: Operational Workflow

To ensure a self-validating system, every step of the handling process must be executed with precision to prevent static aerosolization and cross-contamination.

Phase 1: Pre-Operational Readiness

  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is lowered to the designated safe operating height (ensuring the 80-100 fpm face velocity)[5].

  • Don PPE: Put on a fully buttoned, flame-resistant laboratory coat, ANSI Z87.1 goggles, and double-glove with ≥ 0.11 mm nitrile gloves[4].

Phase 2: Weighing and Transfer

  • Mitigate Static Charge: N-(3-Amino-2-methylphenyl)-2-methoxybenzamide is a dry powder that can carry static charges, leading to sudden aerosolization. Use an anti-static zeroing weigh boat and a grounded stainless-steel spatula.

  • Execute Transfer: Slowly transfer the required mass inside the deepest part of the fume hood (at least 6 inches behind the sash) to utilize the optimal laminar airflow.

  • Seal Primary Container: Immediately secure the cap on the primary chemical bottle to prevent ambient moisture degradation and the escape of residual dust.

Phase 3: Post-Operation and Doffing

  • Decontaminate Tools: Wipe down the spatula and balance with a damp, disposable laboratory wipe.

  • Doffing: Remove the outer pair of gloves inside the fume hood, turning them inside out to trap any microscopic chemical dust. Dispose of them in a designated hazardous waste bin[6].

Step-by-Step Methodology: Spill Response & Disposal Plan

In the event of an accidental spill or exposure, immediate and scientifically correct action is required to prevent systemic absorption.

Spill Containment Protocol:

  • Isolate: Immediately halt work and lower the fume hood sash. Do not sweep the powder with a brush, as this will aerosolize the intermediate.

  • Suppress & Absorb: Cover the spilled powder with a damp absorbent pad or an inert solid absorbent (e.g., vermiculite) to suppress dust generation.

  • Collect: Use a disposable scoop to transfer the absorbed mixture into a compatible, sealable hazardous waste container. Label it strictly according to local EPA/RCRA regulations.

Critical Skin Decontamination Protocol: If N-(3-Amino-2-methylphenyl)-2-methoxybenzamide contacts the skin, the choice of cleaning agent is a matter of systemic safety:

  • Wash Immediately: Flush the affected area with copious amounts of soap and water only .

  • The Causality of Solvent Danger: Never use organic solvents (such as ethanol, acetone, or isopropanol) to clean the skin. Solvents strip the skin's natural lipid barrier and act as a chemical vehicle, exponentially increasing the transdermal absorption of the lipophilic aromatic amine directly into the bloodstream[8].

Workflow Visualization

The following diagram maps the logical decision tree for handling and emergency response, ensuring all laboratory personnel understand the critical path of safety.

HandlingWorkflow Start Initiate Protocol: N-(3-Amino-2-methylphenyl) -2-methoxybenzamide PPE Don Specialized PPE (Nitrile >0.11mm, Goggles) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Weigh Weighing & Transfer (Anti-Static Tools) Hood->Weigh Spill Spill or Exposure? Weigh->Spill Clean Emergency Response (Solid Absorbent, Soap & Water Only) Spill->Clean Yes Dispose Hazardous Waste Disposal (EPA/RCRA) Spill->Dispose No Clean->Dispose Doff Doff PPE & Decontaminate Dispose->Doff

Operational workflow for the safe handling and spill response of aromatic amines.

References

  • ChemSrc. "N-(3-Amino-2-methylphenyl)-2-methoxybenzamide (CAS 926210-98-2) Properties and Safety Data." ChemSrc Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA Publication 3404. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2: Occupational Skin Exposure." United States Department of Labor. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials: Advanced Composites." United States Department of Labor. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." National Archives. Available at:[Link]

Sources

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